molecular formula C8H13NOS B1467284 8-Thia-2-azaspiro[4.5]decan-3-one CAS No. 1462867-10-2

8-Thia-2-azaspiro[4.5]decan-3-one

Cat. No.: B1467284
CAS No.: 1462867-10-2
M. Wt: 171.26 g/mol
InChI Key: KPLMOZBLOGGIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Thia-2-azaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C8H13NOS and its molecular weight is 171.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-thia-2-azaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c10-7-5-8(6-9-7)1-3-11-4-2-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLMOZBLOGGIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC12CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Novel Synthetic Routes to 8-Thia-2-azaspiro[4.5]decan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores novel and efficient synthetic strategies for the preparation of 8-Thia-2-azaspiro[4.5]decan-3-one, a spirocyclic thio-lactam scaffold of significant interest in medicinal chemistry. Due to their inherent three-dimensional nature, spirocycles are increasingly utilized in drug discovery to explore new chemical space and improve pharmacological properties.[1][2][3] This document outlines plausible synthetic pathways, provides detailed hypothetical experimental protocols based on analogous reactions, and presents key data in a structured format for ease of comparison.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, suggests several promising disconnection points, leading to three primary synthetic strategies:

  • Route 1: Thiol-Ene Michael Addition/Lactamization Cascade. This approach involves the disconnection of the C-S and N-C bonds of the thiolactam ring, leading back to a cyclohexene-containing amino acid precursor.

  • Route 2: Multi-component Reaction (MCR). A convergent approach where the spirocyclic core is assembled in a single step from three or more starting materials. This is an attractive strategy for efficiency and diversity-oriented synthesis.[4][5][6][7][8]

  • Route 3: Staudinger [2+2] Cycloaddition. This classic method for β-lactam synthesis can be adapted for the construction of the γ-lactam ring of the target molecule.[9][10]

Proposed Synthetic Routes and Methodologies

This section details the proposed synthetic pathways, including reaction schemes and detailed experimental protocols.

Route 1: Thiol-Ene Michael Addition/Lactamization Cascade

This linear approach commences with commercially available starting materials and proceeds through a key intramolecular cyclization step.

Workflow Diagram:

G A 1. Protection of Cyclohexanone B 2. Wittig Reaction A->B C 3. Allylic Bromination B->C D 4. Nucleophilic Substitution with Glycine Ester C->D E 5. Deprotection and Thiol-Ene Michael Addition D->E F 6. Saponification E->F G 7. Lactamization F->G H This compound G->H

Caption: Experimental workflow for the Thiol-Ene Michael Addition/Lactamization Cascade.

Experimental Protocol:

Step 1: Synthesis of (Cyclohex-1-en-1-yl)methyl methanesulfonate

  • To a solution of cyclohex-1-en-1-ylmethanol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C is added triethylamine (1.5 eq).

  • Methanesulfonyl chloride (1.2 eq) is added dropwise, and the reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

  • The reaction is quenched with saturated aqueous NaHCO3 and the layers are separated. The aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to afford the title compound.

Step 2: Synthesis of Ethyl 2-(((cyclohex-1-en-1-yl)methyl)amino)acetate

  • To a solution of (cyclohex-1-en-1-yl)methyl methanesulfonate (1.0 eq) in acetonitrile (0.2 M) is added ethyl glycinate hydrochloride (1.2 eq) and potassium carbonate (2.5 eq).

  • The mixture is heated to reflux for 12 hours.

  • After cooling to room temperature, the solids are filtered off, and the filtrate is concentrated.

  • The residue is purified by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the desired amino ester.

Step 3: Synthesis of Ethyl 2-((1-mercaptocyclohexyl)methylamino)acetate

  • The amino ester from the previous step (1.0 eq) and thioacetic acid (1.5 eq) are dissolved in a suitable solvent (e.g., toluene) in a sealed tube.

  • The reaction is initiated with a radical initiator such as AIBN (0.1 eq) and heated to 80 °C for 6 hours.

  • The solvent is removed under reduced pressure, and the crude product is used in the next step without further purification.

Step 4: Synthesis of this compound

  • The crude thioacetate is dissolved in methanol (0.1 M), and a solution of sodium methoxide (2.0 eq) in methanol is added.

  • The mixture is stirred at room temperature for 2 hours to effect both deacetylation and lactamization.

  • The reaction is neutralized with acetic acid and the solvent is evaporated.

  • The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over Na2SO4, and concentrated.

  • The final product is purified by recrystallization or column chromatography.

Quantitative Data (Hypothetical):

StepReactant 1Reactant 2SolventTemp (°C)Time (h)Yield (%)
1Cyclohex-1-en-1-ylmethanolMesyl ChlorideDCM0 - RT495
2MesylateEthyl GlycinateAcetonitrile801270
3Amino EsterThioacetic AcidToluene80685
4ThioacetateSodium MethoxideMethanolRT260
Route 2: Three-Component Reaction (3-CR)

This convergent approach offers a rapid assembly of the spirocyclic core. A plausible three-component reaction would involve cyclohexanone, an ammonium salt, and a sulfur-containing C2-building block. A variation of the Asinger reaction could be adapted for this purpose.

Logical Relationship Diagram:

G A Cyclohexanone D Intermediate Iminium Ion A->D B Ammonium Acetate B->D C Mercaptoacetic Acid E Intermediate Thio-adduct C->E D->E F This compound E->F

Caption: Logical flow of the proposed three-component reaction.

Experimental Protocol:

  • A mixture of cyclohexanone (1.0 eq), ammonium acetate (1.2 eq), and mercaptoacetic acid (1.1 eq) in a protic solvent like ethanol or a high-boiling aprotic solvent like toluene is prepared.

  • The reaction mixture is heated to reflux (80-110 °C) for 12-24 hours with continuous removal of water using a Dean-Stark apparatus if toluene is the solvent.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed successively with saturated aqueous NaHCO3 and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford this compound.

Quantitative Data (Hypothetical):

Reactant 1Reactant 2Reactant 3SolventTemp (°C)Time (h)Yield (%)
CyclohexanoneAmmonium AcetateMercaptoacetic AcidToluene1101855

This one-pot synthesis of a similar spiro-heterobicyclic system has been reported, demonstrating the feasibility of such an approach.[8] Microwave irradiation could also be explored to potentially accelerate this reaction and improve the yield.[4][5][7]

Route 3: Intramolecular Cyclization of a Thio-Substituted Amide

This strategy involves the formation of the five-membered thiolactam ring via an intramolecular nucleophilic substitution.

Signaling Pathway Diagram (Conceptual):

G A 1-(Aminomethyl)cyclohexan-1-ol B Reaction with Chloroacetyl Chloride A->B C Intermediate Chloroacetamide B->C D Reaction with NaSH C->D E Intramolecular Cyclization D->E F This compound E->F

Caption: Conceptual pathway for the intramolecular cyclization route.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-N-((1-hydroxycyclohexyl)methyl)acetamide

  • To a solution of 1-(aminomethyl)cyclohexan-1-ol (1.0 eq) and triethylamine (1.5 eq) in THF (0.2 M) cooled to 0 °C, chloroacetyl chloride (1.1 eq) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na2SO4, and concentrated to give the chloroacetamide derivative.

Step 2: Synthesis of this compound

  • The crude chloroacetamide (1.0 eq) is dissolved in ethanol (0.2 M), and a solution of sodium hydrosulfide (NaSH, 1.5 eq) in ethanol is added.

  • The mixture is heated to reflux for 6 hours. The NaSH acts as the sulfur source, and the basic conditions promote the subsequent intramolecular cyclization via nucleophilic substitution of the chloride.

  • The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried, and concentrated.

  • Purification by column chromatography yields the target compound. A similar halogen-mediated cyclization has been used for the synthesis of spiro-β-lactams.[11]

Quantitative Data (Hypothetical):

StepReactant 1Reactant 2SolventTemp (°C)Time (h)Yield (%)
1Amino alcoholChloroacetyl ChlorideTHF0 - RT4.590
2ChloroacetamideNaSHEthanol78665

Conclusion

This technical guide has outlined three distinct and viable synthetic routes for the preparation of this compound. The Thiol-Ene Michael Addition/Lactamization Cascade offers a flexible, linear approach. The Three-Component Reaction provides a highly convergent and atom-economical pathway, ideal for rapid library synthesis. Finally, the Intramolecular Cyclization route presents a straightforward method from a functionalized cyclohexane precursor.

The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale of synthesis, and the need for structural diversity. The provided hypothetical experimental protocols and quantitative data, based on established chemical literature for analogous systems, offer a solid foundation for researchers to embark on the synthesis of this and related spirocyclic thio-lactams. Further optimization of reaction conditions will likely lead to improved yields and purity of the final compound.

References

X-ray Crystal Structure of an 8-Thia-2-azaspiro[4.5]decan-3-one Derivative: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystal structure of a representative 8-Thia-2-azaspiro[4.5]decan-3-one derivative. Due to the absence of publicly available crystallographic data for the specific parent compound, "this compound," this document details the structural and experimental data for a closely related analogue, 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one [1]. The methodologies and data presented herein serve as a valuable reference for researchers engaged in the study and development of spirocyclic compounds.

The 1-thia-4-azaspiro[4.5]decan-3-one scaffold is a versatile chemical structure with demonstrated relevance in antiviral drug development, including activity against human coronavirus[2]. Understanding the three-dimensional arrangement of these molecules is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Core Structural Features

The fundamental structure of this compound consists of a five-membered thiazolidinone ring fused to a six-membered thiacyclohexane ring at a spirocyclic carbon atom. The analysis of the derivative reveals key conformational features.

In the studied molecule, C15H26N2O2S, the cyclohexane and morpholine rings adopt stable chair conformations, while the thiazole ring is in a twisted conformation[1]. The crystal packing is stabilized by intermolecular C—H···O=C interactions[1].

Crystallographic Data Summary

The following tables summarize the quantitative data from the single-crystal X-ray diffraction study of 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one[1].

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical FormulaC15H26N2O2S
Formula Weight298.45
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.8629 (4)
b (Å)10.5239 (6)
c (Å)10.8252 (6)
α (°)94.974 (5)
β (°)106.378 (5)
γ (°)107.169 (4)
Volume (ų)806.89 (8)
Z2
Temperature (K)296
Radiation (Å)Mo Kα (λ = 0.71073)
µ (mm⁻¹)0.20
Crystal Size (mm)0.72 × 0.64 × 0.58
Reflections Collected17959
Independent Reflections3253
R_int0.034
Final R indices [I > 2σ(I)]R1 = 0.046, wR2 = 0.127
Goodness-of-fit on F²1.07
Δρ_max, Δρ_min (e Å⁻³)0.71, -0.18
Table 2: Selected Bond Lengths and Angles
BondLength (Å)AngleDegrees (°)
S1—C11.832 (2)C1—S1—C292.54 (8)
S1—C21.815 (2)C3—N1—C1110.8 (1)
N1—C11.462 (2)C3—N1—C10124.2 (1)
N1—C31.349 (2)C1—N1—C10124.9 (1)
C3—O11.228 (2)O1—C3—N1125.7 (2)
C3—C41.520 (2)O1—C3—C4123.0 (2)

Experimental Protocols

The following section details the methodology employed for the synthesis and crystallographic analysis of the title compound derivative[1].

Synthesis of 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one

A mixture of 4-methylcyclohexanone, 2-morpholinoethan-1-amine, and mercaptoacetic acid was refluxed in toluene for 12 hours, with continuous water removal using a Dean-Stark apparatus. After cooling, the reaction mixture was washed with a 10% sodium bicarbonate solution and then with water. The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure. The resulting crude product was purified by column chromatography on silica gel using an ethyl acetate-hexane solvent system to yield the crystalline product.

X-ray Crystallography

Data Collection: A suitable single crystal was mounted on a Stoe IPDS-2 diffractometer. Data were collected at 296 K using graphite-monochromated Mo Kα radiation.

Structure Solution and Refinement: The structure was solved by direct methods using the SIR97 program. The refinement was carried out by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The molecular graphics were generated using ORTEP-3 for Windows.

Visualization of Workflows and Structures

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship of the core chemical structure.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer Data Collection (Stoe IPDS-2) mounting->diffractometer reduction Data Reduction (X-RED32) diffractometer->reduction solution Structure Solution (SIR97) reduction->solution refinement Structure Refinement (SHELXL97) solution->refinement validation Validation & Analysis (PLATON) refinement->validation final_structure final_structure validation->final_structure Final Structural Model

Caption: General workflow for single-crystal X-ray crystallography.

logical_structure cluster_rings Component Rings parent This compound (Core Scaffold) thiazolidinone Thiazolidinone Ring (5-membered) parent->thiazolidinone contains thiacyclohexane Thiacyclohexane Ring (6-membered) parent->thiacyclohexane contains spiro Spirocyclic Carbon Atom thiazolidinone->spiro fused at thiacyclohexane->spiro fused at

References

An In-depth Technical Guide on the Physicochemical Properties of 8-Thia-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific physicochemical properties of 8-Thia-2-azaspiro[4.5]decan-3-one is limited. This guide provides a predictive overview based on the analysis of structurally related compounds and outlines the standard experimental protocols for the determination of these properties.

Introduction

This compound is a heterocyclic spiro compound incorporating a thiolane ring fused with a piperidine lactam. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved target specificity and metabolic stability. Understanding the physicochemical properties of such novel compounds is a critical first step in the drug discovery and development process, influencing everything from initial screening to formulation.

This technical guide summarizes the predicted physicochemical profile of this compound, provides detailed experimental protocols for property determination, and presents a general workflow for the characterization of novel spirocyclic compounds.

Predicted Physicochemical Properties

Due to the absence of specific experimental data for this compound, the following table presents a compilation of data from structurally related thia-azaspiro and azaspiro[4.5]decan-3-one derivatives to provide an estimated profile.

Table 1: Physicochemical Data of this compound and Related Analogs

PropertyPredicted Value for this compoundExperimental Data for Related CompoundsCitation
Molecular Formula C₈H₁₃NOSC₁₇H₁₉N₃O₂S (for a 1-thia-4-azaspiro[4.5]decan-3-one derivative)[1]
Molecular Weight 171.26 g/mol 329 g/mol (for a 1-thia-4-azaspiro[4.5]decan-3-one derivative)[1]
Melting Point (°C) Likely a solid at room temperature.182-183 (for a substituted 1-thia-4-azaspiro[4.5]decan-3-one)[2]
pKa Estimated to have a weakly basic nitrogen.Not Available
logP Moderately lipophilic.Not Available
Aqueous Solubility Low to moderate.Not Available

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of key physicochemical properties.

The melting point provides an indication of purity and is a fundamental physical property.[3]

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp) or Thiele tube.[4][5]

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.[5]

    • The capillary tube is placed in the heating block of the apparatus.[4]

    • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[5]

    • The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.[3][4]

    • For a pure compound, this range is typically narrow (0.5-1.0°C).[4]

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which affects its solubility, absorption, and receptor binding.[6]

  • Apparatus: Calibrated pH meter, potentiometer, magnetic stirrer, and burette.[6]

  • Procedure:

    • A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system) to a known concentration (e.g., 1 mM).[6]

    • The solution is made acidic (e.g., to pH 2) with a standard solution of a strong acid (e.g., 0.1 M HCl).[6]

    • The solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[6]

    • The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[6]

    • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[7]

The logarithm of the partition coefficient (logP) between n-octanol and water is a key measure of a compound's lipophilicity, which influences its permeability across biological membranes.[8][9]

  • Apparatus: Glass vials with screw caps, mechanical shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).[10][11]

  • Procedure:

    • n-Octanol and a buffered aqueous solution (e.g., PBS at pH 7.4) are pre-saturated with each other by vigorous mixing for 24 hours.[9]

    • A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

    • The two phases are combined in a vial at a specific volume ratio.

    • The vial is shaken until equilibrium is reached (e.g., for several hours).[8]

    • The mixture is centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in each phase is determined using a suitable analytical method.[11]

    • The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[12]

Solubility is a critical factor for drug absorption and bioavailability. A kinetic solubility assay is often used in early drug discovery for higher throughput.[13][14]

  • Apparatus: Microtiter plates, incubator, filtration apparatus, and a UV-Vis spectrophotometer or LC-MS for quantification.[15][16]

  • Procedure:

    • A high-concentration stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).[15]

    • Small aliquots of the DMSO stock solution are added to a buffered aqueous solution (e.g., PBS) in the wells of a microtiter plate.[14]

    • The plate is incubated for a set period (e.g., 2 hours) with shaking to allow for precipitation of the compound.[15][16]

    • The resulting solutions are filtered to remove any undissolved precipitate.[14]

    • The concentration of the dissolved compound in the filtrate is then measured using a UV-Vis spectrophotometer or LC-MS.[16] This concentration represents the kinetic solubility.

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel spirocyclic compound like this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: In Vitro Profiling cluster_3 Phase 4: Data Analysis & Decision synthesis Synthesis & Purification structure Structural Elucidation (NMR, MS, X-ray) synthesis->structure purity Purity Assessment (HPLC, Elemental Analysis) structure->purity mp Melting Point purity->mp pka pKa Determination purity->pka logp logP Measurement purity->logp solubility Aqueous Solubility purity->solubility binding Plasma Protein Binding pka->binding permeability Permeability (e.g., PAMPA) logp->permeability stability Chemical & Metabolic Stability solubility->stability decision Go/No-Go Decision for Further Development stability->decision permeability->decision binding->decision

Physicochemical Characterization Workflow

References

An In-depth Technical Guide to the Solubility and Stability of 8-Thia-2-azaspiro[4.5]decan-3-one and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 8-Thia-2-azaspiro[4.5]decan-3-one and its more documented derivative, this compound 8,8-dioxide. Due to the limited publicly available data for these specific compounds, this guide draws upon established knowledge of analogous spirocyclic and thiazolidinone-containing molecules to project their physicochemical behavior. Detailed, standardized experimental protocols for determining solubility and stability are provided to empower researchers in generating empirical data. This document is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of molecules featuring this heterocyclic core.

Introduction

The this compound scaffold represents a unique heterocyclic system with potential applications in medicinal chemistry and drug discovery. Spirocyclic structures are of significant interest due to their conformational rigidity and three-dimensional character, which can lead to enhanced target specificity and improved pharmacokinetic properties. The incorporation of a thiazolidinone ring, a privileged structure in medicinal chemistry, further suggests the potential for diverse biological activities.

This guide focuses on the critical physicochemical properties of solubility and stability, which are paramount for the successful development of any new chemical entity. While specific experimental data for this compound is scarce in peer-reviewed literature, some information is available for its oxidized form, this compound 8,8-dioxide. This document will leverage data from this derivative and structurally related analogs to provide a predictive assessment and robust experimental frameworks.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound 8,8-dioxide and a closely related analog, 2-Azaspiro[4.5]decan-3-one (an impurity of Gabapentin), to provide a comparative context.

PropertyThis compound 8,8-dioxide2-Azaspiro[4.5]decan-3-one
CAS Number 1477740-44-564744-50-9[1]
Molecular Formula C₈H₁₃NO₃S[2]C₉H₁₅NO[1]
Molecular Weight 203.26 g/mol [2]153.22 g/mol [1]
Appearance Not specifiedWhite crystalline powder
Purity Min. 95%[2]Not specified
Storage Room TemperatureRoom Temperature

Solubility Profile (Projected)

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. Based on the general characteristics of spiro-thiazolidinones, this compound and its 8,8-dioxide derivative are anticipated to exhibit moderate to low aqueous solubility. The presence of the polar lactam and sulfone moieties would contribute to some water solubility, while the spirocyclic hydrocarbon framework would enhance lipophilicity.

It is expected that the solubility will be pH-dependent to some extent, although the lactam nitrogen is generally weakly basic. The solubility in organic solvents is predicted to be higher, particularly in polar aprotic solvents like DMSO and DMF, and in alcohols such as methanol and ethanol.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of the test compound in various solvents.

Materials:

  • Test compound (this compound or its derivative)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO, etc.)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of the test compound to a vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on a shaker in a constant temperature environment (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Allow the vials to stand undisturbed to allow for the sedimentation of the solid.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility in units such as mg/mL or mol/L.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess compound to vial B Add known volume of solvent A->B C Seal vial B->C D Shake at constant temperature (24-72h) C->D E Visual inspection for excess solid D->E F Centrifuge sample E->F G Filter supernatant F->G H Dilute sample G->H I Quantify concentration (HPLC/UV-Vis) H->I J Calculate solubility I->J G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Incubation & Sampling cluster_3 Analysis A Prepare stock solution B Acidic/Basic Hydrolysis A->B C Oxidative Degradation A->C D Thermal Degradation A->D E Photostability A->E F Incubate under stress B->F C->F D->F E->F G Withdraw samples at time points F->G H Analyze by stability-indicating HPLC G->H I Determine % remaining & degradation products H->I

References

Quantum Chemical Analysis of 8-Thia-2-azaspiro[4.5]decan-3-one: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-Thia-2-azaspiro[4.5]decan-3-one is a heterocyclic spiro compound of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure, incorporating both sulfur and nitrogen heteroatoms, presents a scaffold with potential for diverse biological activities. Understanding the molecule's electronic structure, stability, and reactivity is paramount for designing and optimizing novel therapeutic agents. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful in-silico approach to elucidate these properties at an atomic level.[1][2] This technical guide outlines a comprehensive computational methodology for the quantum chemical analysis of this compound, providing researchers, scientists, and drug development professionals with a robust framework for its theoretical investigation. While specific experimental data for this molecule is not yet publicly available, this guide presents a standard, high-quality protocol and illustrative data based on established computational practices for similar sulfur-containing heterocyclic compounds.[3][4][5]

Methodology: A Proposed Computational Protocol

The following section details a rigorous workflow for the quantum chemical characterization of this compound. This protocol is designed to yield accurate and reliable data on the molecule's geometry, vibrational modes, and electronic properties.

Computational Software

All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian 09 or 16. These programs implement a broad range of theoretical methods and basis sets suitable for the study of organic molecules.[6]

Molecular Structure and Optimization

The initial 3D structure of this compound would be constructed using a molecular building interface. A full geometry optimization would then be carried out in the gas phase using Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a well-established and suitable choice for such systems.[7][8] To accurately describe the electronic structure of the sulfur-containing molecule, a Pople-style basis set such as 6-311+G(2d,p) is recommended.[6][9] The inclusion of diffuse functions (+) on heavy atoms and polarization functions (d,p) on all atoms is crucial for an accurate description of the electron distribution and bonding.[10][11] The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis

Following a successful geometry optimization, vibrational frequency calculations would be performed at the same B3LYP/6-311+G(2d,p) level of theory. The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum. The calculated frequencies can be used to predict the molecule's infrared (IR) and Raman spectra, which can be valuable for experimental characterization. Furthermore, these calculations provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Electronic Property Calculations

To gain insights into the molecule's reactivity and potential for intermolecular interactions, a range of electronic properties would be calculated based on the optimized geometry. These include:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[2][12]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for understanding potential non-covalent interactions with biological targets.

  • Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing a quantitative measure of the charge distribution and identifying potentially reactive sites.

  • Dipole Moment: The total dipole moment and its components provide information about the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes.

Illustrative Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data that could be obtained from the proposed computational study of this compound.

Table 1: Illustrative Optimized Geometrical Parameters

ParameterBond/Angle/DihedralValue (Å or °)
Bond Lengths C1-S11.85
S1-C51.83
N2-C31.38
C3=O11.23
N2-C11.46
C4-C5 (spiro)1.55
Bond Angles C1-S1-C592.5
C1-N2-C3115.0
N2-C3-O1125.5
C4-C5-S1110.2
Dihedral Angles C5-C4-N2-C115.8
O1-C3-N2-C1178.5

Table 2: Illustrative Calculated Vibrational Frequencies

Frequency (cm⁻¹)Vibrational Mode Assignment
3350N-H stretch
2980, 2910C-H stretch (cyclohexane)
2855C-H stretch (pyrrolidinone)
1685C=O stretch (amide)
1450C-H bend
1280C-N stretch
680C-S stretch

Table 3: Illustrative Calculated Electronic Properties

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Energy Gap (ΔE)5.7 eV
Total Dipole Moment3.2 Debye
Mulliken Charge on S1-0.15 e
Mulliken Charge on O1-0.55 e
Mulliken Charge on N2-0.40 e

Visualization of Computational Workflow and Logical Relationships

To clarify the procedural flow and the interpretation of results, the following diagrams are provided.

G Computational Workflow for this compound A 1. Molecular Structure Construction B 2. Geometry Optimization (DFT: B3LYP/6-311+G(2d,p)) A->B C 3. Frequency Calculation (Confirmation of Minimum) B->C E Optimized Geometry B->E F Thermodynamic Data & IR/Raman Spectra C->F D 4. Electronic Property Calculation G HOMO/LUMO, MEP, Charges, Dipole Moment D->G E->D

A flowchart of the proposed quantum chemical calculation protocol.

G Interpretation of Calculated Properties cluster_0 Calculated Properties cluster_1 Inferred Chemical Behavior HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Reactivity & Stability HOMO_LUMO->Reactivity low gap = high reactivity MEP Molecular Electrostatic Potential Interactions Intermolecular Interactions (e.g., with protein targets) MEP->Interactions predicts binding modes Charges Mulliken Charges Sites Reactive Sites (Nucleophilic/Electrophilic) Charges->Sites identifies active centers Reactivity->Interactions Sites->Interactions

Logical connections between computational data and molecular properties.

Conclusion

The quantum chemical calculation protocol detailed in this guide provides a comprehensive framework for characterizing this compound. By employing DFT calculations, researchers can obtain valuable data on the molecule's structural, vibrational, and electronic properties. This information is crucial for understanding its intrinsic stability, predicting its reactivity, and elucidating its potential interactions with biological macromolecules. The insights gained from such a computational study can significantly accelerate the drug discovery process by enabling rational molecular design, prioritizing synthetic targets, and providing a deeper understanding of structure-activity relationships. This in-silico approach, therefore, represents an indispensable tool for unlocking the therapeutic potential of the this compound scaffold.

References

Conformational Analysis of the 8-Thia-2-azaspiro[4.5]decan-3-one Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-Thia-2-azaspiro[4.5]decan-3-one core is a significant heterocyclic scaffold in medicinal chemistry, forming the backbone of various biologically active compounds. Its three-dimensional structure and conformational flexibility are critical determinants of its interaction with biological targets, influencing efficacy and specificity. This technical guide provides an in-depth analysis of the conformational properties of this spirocyclic system, drawing upon established analytical techniques and data from closely related analogues. It details the experimental and computational methodologies required for a comprehensive conformational assessment, presents key quantitative data in a structured format, and visualizes the analytical workflows for clarity.

Introduction to the this compound System

The this compound system is characterized by a spirocyclic fusion of a cyclohexane ring and a thiazolidin-4-one ring, sharing a common quaternary carbon atom. The conformational behavior of this molecule is governed by the interplay of the inherent puckering of both the six-membered cyclohexane ring and the five-membered thiazolidinone ring. Understanding the preferred spatial arrangement of these rings and the energy barriers between different conformations is crucial for structure-activity relationship (SAR) studies and rational drug design.

Predominant Conformations

Based on X-ray crystallographic studies of closely related derivatives, the predominant conformation of the this compound core can be predicted with a high degree of confidence.

  • Cyclohexane Ring: The cyclohexane moiety consistently adopts a stable chair conformation . This arrangement minimizes both angle strain and torsional strain, with substituents favoring the equatorial positions to reduce steric hindrance.

  • Thiazolidinone Ring: The five-membered thiazolidinone ring typically assumes a twist or envelope conformation . In a documented analogue, 8-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one, the thiazole ring is in a twisted form.[1] This non-planar arrangement alleviates the torsional strain that would be present in a planar conformation.

Experimental Protocols for Conformational Analysis

A thorough conformational analysis of the this compound system employs a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules. Key experiments include:

  • ¹H NMR: Analysis of vicinal proton-proton coupling constants (³JHH) provides information about dihedral angles through the Karplus equation. For the cyclohexane ring, large coupling constants (typically 9-12 Hz) are indicative of axial-axial relationships, while smaller values (3-4 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for the unambiguous assignment of all proton and carbon signals in the molecule.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments identify protons that are close in space, providing crucial distance constraints for building a 3D model of the molecule's conformation in solution. For instance, observing an NOE between protons on the thiazolidinone ring and the cyclohexane ring can define their relative orientation.

Generic Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM.

  • Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (≥400 MHz), including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY. For quantitative J-coupling analysis, high digital resolution in the ¹H spectrum is required.

  • Spectral Analysis:

    • Assign all proton and carbon resonances using the 2D NMR data.

    • Extract vicinal coupling constants (³JHH) from the ¹H spectrum.

    • Use the Karplus equation to estimate the corresponding dihedral angles in the cyclohexane and thiazolidinone rings.

    • Analyze NOESY cross-peaks to determine through-space proximities between protons.

  • Conformational Modeling: Integrate the dihedral angle and distance constraints to generate a model of the predominant solution-state conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.

Generic Protocol for X-ray Crystallography:

  • Crystallization: Grow single crystals of the this compound derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, or by vapor diffusion.

  • Data Collection: Mount a suitable crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure, including precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Computational Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data. They can be used to:

  • Calculate the relative energies of different possible conformers (e.g., chair vs. twist-boat for the cyclohexane ring).

  • Optimize the geometry of the most stable conformer.

  • Predict NMR parameters that can be compared with experimental data.

Generic Protocol for DFT-based Conformational Analysis:

  • Initial Structure Generation: Build the 3D structure of the this compound molecule.

  • Conformational Search: Perform a systematic or stochastic conformational search using a lower-level of theory (e.g., molecular mechanics) to identify a set of low-energy conformers.

  • Geometry Optimization: Optimize the geometry of the most promising conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Analysis: Compare the relative energies of the conformers to identify the global minimum and other low-energy structures. Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the most stable conformer.

Quantitative Data

The following tables summarize key conformational parameters derived from crystallographic data of a closely related analogue, 8-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one.[1] This data provides a quantitative insight into the expected geometry of the core ring system.

Table 1: Ring Conformations from X-ray Crystallography of an Analogue

Ring SystemObserved ConformationPuckering Parameters (if available)
Cyclohexane RingChairQ T = 0.549(2) Å, θ = 178.8(2)°, φ = 233(10)°
Thiazolidinone RingTwistMax. deviations from LSQ plane: -0.131(1) Å for S1 and 0.143(1) Å for C3

Table 2: Selected Bond Lengths and Angles from X-ray Crystallography of an Analogue

ParameterValue
Bond Lengths (Å)
C-S (mean)1.816(2)
C=O1.223(3)
**Bond Angles (°) **
C-S-C92.5(1)
C-N-C114.2(2)

Table 3: Representative Vicinal Coupling Constants (³JHH) for Cyclohexane Chair Conformation

Proton RelationshipDihedral Angle (approx.)Typical ³JHH (Hz)
Axial-Axial180°9 - 12
Axial-Equatorial60°3 - 4
Equatorial-Equatorial60°3 - 4

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental and computational analyses.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Conformational Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Synthesis->NMR XRay Single Crystal X-ray Diffraction Synthesis->XRay NMR_Data Analysis of J-couplings and NOEs NMR->NMR_Data XRay_Data Structure Solution and Refinement XRay->XRay_Data Solution_Structure Solution-State Conformation NMR_Data->Solution_Structure Solid_Structure Solid-State Conformation XRay_Data->Solid_Structure

Caption: Experimental workflow for conformational analysis.

Computational_Workflow cluster_setup Model Building cluster_calc Calculation cluster_results Analysis Build Build 3D Structure of This compound Conf_Search Conformational Search (Molecular Mechanics) Build->Conf_Search DFT_Opt DFT Geometry Optimization of Low-Energy Conformers Conf_Search->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Energy_Analysis Relative Energy Analysis Freq_Calc->Energy_Analysis Geom_Analysis Geometric Parameter Analysis Energy_Analysis->Geom_Analysis Stable_Conformer Most Stable Conformation Geom_Analysis->Stable_Conformer

Caption: Computational workflow for conformational analysis.

Conclusion

The conformational analysis of the this compound ring system is a multifaceted process that relies on the synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling. The available evidence strongly suggests a stable chair conformation for the cyclohexane ring and a twisted conformation for the thiazolidinone ring. A detailed understanding of these conformational preferences is paramount for the design of novel derivatives with optimized biological activity and provides a foundational framework for further drug development efforts targeting this important scaffold.

References

An In-depth Technical Guide to the N-Derivatization of 8-Thia-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the 8-Thia-2-azaspiro[4.5]decan-3-one Scaffold

The this compound core represents a unique heterocyclic system combining a lactam ring with a thiacyclohexane moiety in a spirocyclic arrangement. Spirocyclic frameworks have gained significant attention in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space and offer novel intellectual property. Derivatization at the nitrogen atom of the lactam ring is a key strategy for modulating the physicochemical and pharmacological properties of such molecules, including their solubility, metabolic stability, and target-binding affinity. This guide focuses on two principal transformations: N-alkylation and N-arylation.

N-Alkylation of the Lactam Nitrogen

A highly efficient and environmentally friendly approach for the N-alkylation of lactams is through a solvent-free, microwave-assisted method utilizing phase-transfer catalysis. This methodology offers rapid reaction times and circumvents the need for dry solvents.[1]

General Experimental Protocol: Microwave-Assisted N-Alkylation

A mixture of the this compound (1.0 eq), an appropriate alkyl halide (1.5 eq), potassium hydroxide (4.0 eq), potassium carbonate (4.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq) is prepared. The solid mixture is placed in an open vessel and irradiated in a household microwave oven at a reduced power setting (e.g., 300W). The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic phase is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]

Illustrative Quantitative Data for N-Alkylation of Lactams

The following table summarizes representative data for the N-alkylation of various lactams using the microwave-assisted protocol. These examples serve to illustrate the potential efficiency of this method when applied to this compound.

EntryLactam SubstrateAlkylating AgentReaction Time (s)Yield (%)
12-PyrrolidinoneBenzyl chloride11595
22-Pyrrolidinonen-Butyl bromide12092
32-PiperidinoneBenzyl chloride12096
4ε-CaprolactamBenzyl chloride11098

Data adapted from a study on the N-alkylation of various amides and lactams.[1]

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow reagents Mixing of Reactants: - this compound - Alkyl Halide - KOH, K2CO3 - TBAB microwave Microwave Irradiation (300W) reagents->microwave Solvent-free extraction Work-up: - Extraction with Organic Solvent - Washing with Water microwave->extraction After cooling purification Purification: - Drying - Concentration - Column Chromatography extraction->purification product N-Alkylated Product purification->product

Caption: Workflow for the microwave-assisted N-alkylation.

N-Arylation of the Lactam Nitrogen

Copper-catalyzed N-arylation of lactams using arylboronic acids provides a versatile and selective method for introducing aromatic moieties onto the lactam nitrogen. This reaction proceeds under mild conditions and demonstrates good functional group tolerance.[2]

General Experimental Protocol: Copper-Catalyzed N-Arylation

In a reaction vessel, this compound (3.0 eq), the desired arylboronic acid (1.0 eq), and copper(I) iodide (CuI, 5 mol%) are combined in dimethyl sulfoxide (DMSO). Aqueous tert-butyl hydroperoxide (TBHP, 70%, 1.1 eq) is then added, and the mixture is stirred at 60 °C. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by silica gel column chromatography.[2]

Illustrative Quantitative Data for N-Arylation of Lactams

The table below presents data from the copper-catalyzed N-arylation of 2-pyrrolidinone with various arylboronic acids, showcasing the potential scope and efficiency of this transformation for the target spirocycle.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Phenylpyrrolidin-2-one85
24-Methylphenylboronic acid1-(p-Tolyl)pyrrolidin-2-one82
34-Methoxyphenylboronic acid1-(4-Methoxyphenyl)pyrrolidin-2-one77
44-Chlorophenylboronic acid1-(4-Chlorophenyl)pyrrolidin-2-one88
53-Pyridinylboronic acid1-(Pyridin-3-yl)pyrrolidin-2-one78

Data adapted from a study on the selective copper-catalyzed N-arylation of lactams.[2]

Experimental Workflow for N-Arylation

N_Arylation_Workflow reagents Mixing of Reactants: - this compound - Arylboronic Acid - CuI - aq. TBHP in DMSO heating Heating (60 °C) reagents->heating workup Aqueous Work-up: - Dilution with Water - Extraction with Organic Solvent heating->workup After cooling purification Purification: - Drying - Concentration - Column Chromatography workup->purification product N-Arylated Product purification->product

Caption: Workflow for the copper-catalyzed N-arylation.

Conclusion

The derivatization of the this compound scaffold at the nitrogen atom is a promising avenue for the development of novel chemical entities with potential therapeutic applications. Although specific literature for this exact molecule is scarce, the general and robust methodologies for N-alkylation and N-arylation of lactams presented in this guide offer a solid starting point for synthetic exploration. The microwave-assisted N-alkylation provides a rapid and environmentally benign route to N-alkyl derivatives, while the copper-catalyzed N-arylation allows for the introduction of a diverse range of aromatic substituents. Researchers are encouraged to adapt and optimize these protocols for the this compound core to build libraries of novel compounds for biological screening.

References

The Emerging Therapeutic Potential of Novel Thia-azaspiro Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique structural architecture of thia-azaspiro compounds has positioned them as a promising scaffold in the quest for novel therapeutic agents. Their three-dimensional nature and synthetic tractability have enabled the exploration of a wide range of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antiviral, and enzyme inhibitory properties of these novel heterocyclic entities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Anticancer Activity

Thia-azaspiro derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The primary mechanism of action appears to involve the inhibition of key signaling pathways and the induction of apoptosis.

Quantitative Data Summary

The in vitro anticancer activity of various novel thia-azaspiro compounds is summarized in the tables below. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, providing a comparative measure of their cytotoxic potential against different human cancer cell lines.

Table 1: Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives and Related Compounds

CompoundCell LineActivity (µM)Reference
7 HCT-116IC50: 92.2 nM
9 HCT-116IC50: 120.1 nM
14 HCT-116IC50: 105.5 nM
18 HCT-116IC50: 115.3 nM
19 HCT-116IC50: 110.8 nM
Compound 18 MCF-7GI50: 30.6[1]
Compound 7 MCF-7GI50: 10.8[1]
Compound 15 MCF-7GI50: 10.8[1]
Compound 1 LOX IMVIIC50: 9.55[2]
Compound 1 RXF393IC50: 15.2[2]
Compound 1 HT29IC50: 24.3[2]
Compound 29 LNCaPIC50: 1.2-3.5

Table 2: Dual EGFR and BRAFV600E Inhibitory Activity of 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones

CompoundEGFR IC50 (nM)BRAFV600E IC50 (nM)Reference
6b 84108[3]
7b 7896[3]
Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 104 to 1 × 106 cells/mL in a suitable culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The thia-azaspiro compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone. The plates are then incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.[4] The percentage of cell viability is calculated relative to the untreated control cells. The IC50 or GI50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms

Certain thia-azaspiro compounds have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant protein, both of which are key components of the MAPK/ERK signaling pathway that promotes cell proliferation and survival.[3][8][9]

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Thia_azaspiro Thia-azaspiro Compound Thia_azaspiro->EGFR Inhibition Thia_azaspiro->BRAF Inhibition EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR/BRAF signaling pathway by thia-azaspiro compounds.

Thia-azaspiro compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often a downstream effect of inhibiting critical survival pathways and can be mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10]

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Thia_azaspiro Thia-azaspiro Compound Bax_Bak Bax/Bak Activation Thia_azaspiro->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Death_Receptor Death Receptor Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by thia-azaspiro compounds via intrinsic and extrinsic pathways.

Antiviral Activity

Recent studies have highlighted the potential of thia-azaspiro compounds as antiviral agents, particularly against coronaviruses.

Quantitative Data Summary

Table 3: Anti-Coronavirus Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives against Human Coronavirus 229E

CompoundEC50 (µM)Reference
8n 5.5[4][11][12]
8m 8.1[4]
8p 7.2[4]
8k 28[4]
8l 18[4]
7m >100[4]
7n >100[4]
Experimental Protocols

This assay measures the ability of a compound to inhibit the replication of a virus in host cells.[13]

  • Cell Culture: Host cells susceptible to the virus (e.g., HEL 299 fibroblasts for human coronavirus 229E) are cultured in 96-well plates until they form a confluent monolayer.[12]

  • Compound and Virus Addition: The cells are pre-treated with various concentrations of the thia-azaspiro compounds for a defined period. Subsequently, a known amount of the virus is added to the wells.

  • Incubation: The plates are incubated for a period that allows for viral replication and the development of a cytopathic effect (CPE) in the untreated virus-infected control wells.

  • Assessment of Viral Inhibition: The inhibition of viral replication is typically assessed by observing the reduction in CPE. Alternatively, quantitative methods such as plaque reduction assays or quantification of viral RNA or protein can be employed. The EC50 (half-maximal effective concentration) is calculated from the dose-response curve.

Enzyme Inhibition

The thia-azaspiro scaffold has been explored for its ability to inhibit various enzymes implicated in different diseases.

Quantitative Data Summary

Table 4: Enzyme Inhibitory Activity of Thia-azaspiro and Related Compounds

Compound Class/DerivativeTarget EnzymeActivityReference
Thienopyridine carboxamidesE. coli DNA gyraseIC50: 2.26-5.87 µM[14]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideCarbonic Anhydrase IXIC50: 0.08 µM[2]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideCarbonic Anhydrase XIIIC50: 0.12 µM[2]
Benzothiazole-derived pyrazoline-based thiazoleα-GlucosidaseIC50: 2.50-17.50 µM[15]
Benzothiazole-derived pyrazoline-based thiazoleUreaseIC50: 14.30-41.50 µM[15]
Experimental Protocols

This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[16][17]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, and assay buffer (containing ATP and Mg2+).

  • Inhibitor Addition: The thia-azaspiro compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C to allow for DNA supercoiling.

  • Analysis: The reaction is stopped, and the different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The inhibition of supercoiling is visualized by the decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

This assay measures the inhibition of carbonic anhydrase activity, often using an esterase-based method.[18][19][20]

  • Enzyme and Inhibitor Pre-incubation: The carbonic anhydrase enzyme is pre-incubated with the thia-azaspiro compound.

  • Substrate Addition: A suitable substrate, such as p-nitrophenyl acetate, is added to the mixture. The enzyme catalyzes the hydrolysis of the substrate, releasing a colored product (p-nitrophenol).

  • Absorbance Measurement: The rate of formation of the colored product is monitored spectrophotometrically.

  • IC50 Determination: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

This assay evaluates the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.[11][21][22][23]

  • Enzyme and Inhibitor Incubation: The α-glucosidase enzyme is pre-incubated with the test compound.

  • Substrate Addition: The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.

  • Reaction Termination and Measurement: The reaction is stopped after a specific time, and the amount of p-nitrophenol released is measured colorimetrically at 405 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

This assay measures the inhibition of urease, an enzyme that catalyzes the hydrolysis of urea.[3][12][24]

  • Reaction Setup: The assay is typically performed in a 96-well plate. The urease enzyme is mixed with the test compound.

  • Substrate Addition: A solution of urea is added to the wells.

  • Detection of Ammonia: The production of ammonia from urea hydrolysis is detected using a colorimetric method, such as the Berthelot (phenol-hypochlorite) method, which produces a colored indophenol product.

  • Absorbance Reading: The absorbance is read at a specific wavelength (e.g., 625 nm), and the percentage of inhibition is calculated to determine the IC50 value.

Conclusion

The diverse biological activities of novel thia-azaspiro compounds underscore their significance as a versatile scaffold in medicinal chemistry. The data and protocols presented in this guide highlight their potential as anticancer, antiviral, and enzyme-inhibiting agents. Further research into the structure-activity relationships, mechanism of action, and pharmacokinetic properties of these compounds is warranted to advance their development as next-generation therapeutics. The provided experimental methodologies and pathway diagrams offer a foundational framework for researchers to build upon in their exploration of this promising class of molecules.

References

Methodological & Application

Application Notes and Protocols: 8-Thia-2-azaspiro[4.5]decan-3-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-Thia-2-azaspiro[4.5]decan-3-one scaffold is a unique heterocyclic entity with significant potential in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive framework for the design of novel therapeutic agents. While specific research on the 8-thia-2-aza isomer is limited in publicly available literature, extensive studies on the closely related 1-thia-4-azaspiro[4.5]decan-3-one and other spiro-thiazolidinone analogs provide a strong basis for its potential applications. These related compounds have demonstrated a range of biological activities, including anticancer and antiviral effects. This document outlines the potential applications, synthetic protocols, and biological evaluation methods for derivatives based on this promising scaffold, drawing insights from its close structural analogs.

Spirocyclic scaffolds are increasingly utilized in drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and better target engagement.[1] The incorporation of a thiazolidinone ring, as seen in the thia-azaspiro[4.5]decan-3-one core, is a well-established strategy in medicinal chemistry, with many derivatives exhibiting a broad spectrum of biological activities.

Potential Therapeutic Applications

Based on the activities of analogous compounds, derivatives of this compound are promising candidates for development in the following areas:

  • Anticancer Agents: Analogs such as 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been synthesized and identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E kinase, two key targets in cancer therapy.[2]

  • Antiviral Agents: The 1-thia-4-azaspiro[4.5]decan-3-one scaffold has also been identified as a versatile chemical structure for the development of antiviral drugs, with some derivatives showing inhibitory activity against human coronavirus replication.[3][4]

Quantitative Data Summary

The following tables summarize the biological activities of representative 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which can serve as a benchmark for the development of 8-thia-2-aza analogs.

Table 1: Anticancer Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

Compound IDTargetIC50 (nM)Cancer Cell LineGI50 (nM)Reference
6b EGFR84Four cancer cell lines35[2]
BRAFV600E108[2]
7b EGFR78Four cancer cell lines32[2]
BRAFV600E96[2]

Table 2: Antiviral Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

Compound IDVirusEC50 (µM)Reference
8n Human Coronavirus 229E5.5[3][4]

Signaling Pathway

The anticancer activity of the analogous 1-thia-4-azaspiro[4.5]decan-3-one derivatives is attributed to their ability to inhibit the EGFR and BRAF signaling pathways, which are crucial for cancer cell proliferation and survival.

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAFV600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Thia-azaspiro[4.5]decan-3-one Derivative Inhibitor->EGFR Inhibitor->BRAF

EGFR and BRAF Signaling Pathway Inhibition.

Experimental Protocols

Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

This protocol is adapted from the synthesis of 4-((quinolin-4-yl)amino)-thia-azaspiro[4.5]alkan-3-ones.[2]

Objective: To synthesize 1-thia-4-azaspiro[4.5]decan-3-one derivatives via a one-pot reaction.

Materials:

  • Appropriate cyclohexanone derivative

  • Hydrazine hydrate

  • Thioglycolic acid

  • Toluene, anhydrous

  • Saturated sodium bicarbonate solution

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • A mixture of the starting cyclohexanone derivative (0.01 mol) and hydrazine hydrate (0.01 mol) in anhydrous toluene (50 mL) is refluxed using a Dean-Stark apparatus to remove water.

  • After the formation of the corresponding hydrazone is complete (monitored by TLC), thioglycolic acid (0.012 mol) is added to the reaction mixture.

  • The mixture is refluxed for an additional 4-10 hours, with continuous removal of water.[3]

  • After the reaction is complete, the toluene is removed under reduced pressure.

  • The residue is neutralized with a saturated solution of sodium bicarbonate.

  • The resulting solid product is filtered, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol).

synthesis_workflow Start Start: Cyclohexanone Derivative + Hydrazine Hydrate Reflux1 Reflux in Toluene (Dean-Stark) Start->Reflux1 Add_TGA Add Thioglycolic Acid Reflux1->Add_TGA Reflux2 Continue Reflux (Dean-Stark) Add_TGA->Reflux2 Evaporation Evaporate Toluene Reflux2->Evaporation Neutralization Neutralize with NaHCO3 Evaporation->Neutralization Purification Filter and Recrystallize Neutralization->Purification End Final Product: 1-Thia-4-azaspiro[4.5]decan-3-one Derivative Purification->End

General Synthetic Workflow.
In Vitro Anticancer Activity Assay (SRB Assay)

This protocol is a generalized procedure for evaluating the cytotoxic effects of the synthesized compounds against various cancer cell lines.[1]

Objective: To determine the in vitro anticancer activity of the synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, NCI-H460, PC-3)

  • RPMI 1640 medium with 10% fetal bovine serum

  • 96-well microtiter plates

  • Synthesized compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trizma base (10 mM)

  • ELISA plate reader

Procedure:

  • Cancer cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • The synthesized compounds are added to the wells at various concentrations, and the plates are incubated for another 48 hours.

  • The assay is terminated by adding cold TCA to fix the cells.

  • The plates are washed with water and air-dried.

  • The fixed cells are stained with SRB solution for 20 minutes.

  • Unbound dye is washed away with 1% acetic acid, and the plates are air-dried.

  • The bound stain is solubilized with Trizma base.

  • The absorbance is read on an ELISA plate reader at 540 nm.

  • The concentration of the compound that causes 50% growth inhibition (GI50) is calculated.

srb_assay_workflow Start Start: Seed Cancer Cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Add_Compounds Add Synthesized Compounds (various concentrations) Incubate1->Add_Compounds Incubate2 Incubate for 48h Add_Compounds->Incubate2 Fix_Cells Fix cells with TCA Incubate2->Fix_Cells Stain_Cells Stain with SRB solution Fix_Cells->Stain_Cells Wash_Plates Wash to remove unbound dye Stain_Cells->Wash_Plates Solubilize Solubilize bound stain with Trizma base Wash_Plates->Solubilize Read_Absorbance Read absorbance at 540 nm Solubilize->Read_Absorbance End Calculate GI50 values Read_Absorbance->End

SRB Assay Workflow.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the extensive research on its close analogs, particularly the 1-thia-4-azaspiro[4.5]decan-3-one series, medicinal chemists can design and synthesize new derivatives with potentially potent anticancer and antiviral activities. The provided protocols for synthesis and biological evaluation offer a solid foundation for initiating research programs centered on this intriguing molecular framework. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols: 8-Thia-2-azaspiro[4.5]decan-3-one Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

The 8-thia-2-azaspiro[4.5]decan-3-one core, a prominent member of the spiro-thiazolidinone family, represents a significant scaffold in medicinal chemistry. Its inherent three-dimensional structure provides a unique topographical diversity for interacting with biological targets.[1] This class of compounds has garnered attention for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-HIV activities.[2] The rigid spirocyclic system can reduce the entropic penalty upon binding to target proteins, making it an attractive framework for the design of potent and selective inhibitors.[3]

Synthesis of the this compound Scaffold

A common and efficient method for the synthesis of thia-azaspiro[4.5]decan-3-one derivatives is a one-pot, multi-component reaction. This approach offers the advantage of creating complex molecules in a single step with high yields.[3][4]

Experimental Protocol: One-Pot Synthesis

This protocol is based on the reaction of a ketone, an amine, and thioglycolic acid.

Materials:

  • Appropriate ketone (e.g., 4-methyl cyclohexanone)[2]

  • Appropriate amine (e.g., morpholinoethylamine)[2]

  • Thioglycolic acid[2]

  • Dry benzene (or another suitable solvent like DMF)[2][5]

  • Saturated sodium bicarbonate (NaHCO₃) solution[2]

  • Anhydrous sodium sulfate (Na₂SO₄)[2]

  • Chloroform[2]

  • Silica gel for column chromatography[2]

  • Hexane and Acetone (or other suitable eluents)[2]

Procedure:

  • A mixture of the desired amine (1 equivalent), ketone (1 equivalent), and thioglycolic acid (4 equivalents) is refluxed in dry benzene for 6-8 hours using a Dean-Stark apparatus to remove water.[2]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the excess solvent is evaporated under reduced pressure.[2]

  • The resulting residue is dissolved in chloroform.[2]

  • The chloroform layer is washed twice with a saturated NaHCO₃ solution to neutralize any remaining acid.[2]

  • The organic layer is then dried over anhydrous Na₂SO₄ and the solvent is evaporated.[2]

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:acetone 80:20) to yield the pure this compound derivative.[2]

  • The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3][4]

Workflow for the Synthesis of this compound Derivatives

G cluster_reactants Reactants Ketone Ketone (e.g., Cyclohexanone derivative) Reaction One-Pot Multicomponent Reaction (Reflux in Solvent, e.g., Benzene/DMF) Ketone->Reaction Amine Amine (Primary or Hydrazine derivative) Amine->Reaction Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->Reaction Workup Workup (Solvent evaporation, Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Final_Product Pure this compound Derivative Characterization->Final_Product

Caption: Workflow for the synthesis of this compound derivatives.

Application in Anticancer Drug Discovery

Derivatives of the thia-azaspiro[4.5]decan-3-one scaffold have demonstrated significant potential as anticancer agents.[3][4][6] These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.

2.1. Inhibition of EGFR/BRAF V600E Signaling Pathway

Certain derivatives have been identified as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant kinase, both of which are crucial in various cancers.[3][4]

Signaling Pathway Diagram: EGFR/BRAF V600E Inhibition

G EGF EGF EGFR EGFR EGF->EGFR BRAF BRAF V600E EGFR->BRAF Activates MEK MEK BRAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor 8-Thia-2-azaspiro [4.5]decan-3-one Derivative Inhibitor->EGFR Inhibits Inhibitor->BRAF Inhibits

Caption: Inhibition of the EGFR/BRAF signaling pathway by thia-azaspiro-decanone derivatives.

2.2. In Vitro Anticancer Activity

The anticancer efficacy of these compounds is typically evaluated using cell viability assays, such as the MTT assay, against a panel of human cancer cell lines.

Quantitative Data: Anticancer Activity of Thia-azaspiro[4.5]decan-3-one Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Compound 6b MCF-7 (Breast)0.012[3][4]
A549 (Lung)0.031[3][4]
Caco-2 (Colon)0.045[3][4]
PC3 (Prostate)0.027[3][4]
Compound 6e MCF-7 (Breast)0.019[3][4]
A549 (Lung)0.024[3][4]
Caco-2 (Colon)0.051[3][4]
PC3 (Prostate)0.015[3][4]
Compound 7b MCF-7 (Breast)0.009[3][4]
A549 (Lung)0.013[3][4]
Caco-2 (Colon)0.028[3][4]
PC3 (Prostate)0.011[3][4]
Compound 1 HepG-2 (Liver)21.34[6]
PC-3 (Prostate)26.18[6]
HCT116 (Colon)23.56[6]
Compound 3 HepG-2 (Liver)19.55[6]
PC-3 (Prostate)23.79[6]
HCT116 (Colon)21.62[6]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from methodologies used to assess the anticancer activity of novel compounds.[6]

Materials:

  • Human cancer cell lines (e.g., HepG-2, PC-3, HCT-116)[6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be kept below 0.1%.

  • After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Application in Antimicrobial Drug Discovery

The this compound scaffold has also been explored for the development of new antimicrobial agents.[5]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa, B. subtilis)[5]

  • Mueller-Hinton Broth (MHB)

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the diluted compounds.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5]

Workflow for Antimicrobial Screening

G cluster_protocol Broth Microdilution Assay Compound Test Compound (Thia-azaspiro-decanone derivative) Serial_Dilution Prepare Serial Dilutions of Compound Compound->Serial_Dilution Bacterial_Strains Bacterial Strains (e.g., S. aureus, E. coli) Inoculation Inoculate with Standardized Bacterial Suspension Bacterial_Strains->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Observation Observe for Bacterial Growth Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

References

Application Notes and Protocols for Screening 8-Thia-2-azaspiro[4.5]decan-3-one Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial screening and mechanistic evaluation of 8-Thia-2-azaspiro[4.5]decan-3-one derivatives as potential anticancer agents. The protocols outlined below detail methodologies for assessing cytotoxicity, apoptosis induction, cell cycle effects, and the modulation of key cancer-related signaling pathways.

Introduction

The this compound scaffold represents a class of heterocyclic compounds of interest in medicinal chemistry due to its structural complexity and potential for diverse biological activities. Derivatives of this scaffold have been investigated for various therapeutic applications, including their potential as anticancer agents. This document outlines a systematic approach to screen and characterize the anticancer properties of novel this compound derivatives. The protocols provided are standardized assays commonly employed in cancer drug discovery.

Data Presentation: Anticancer Activity of an this compound Derivative

The following table summarizes the reported in vitro anticancer activity of a key derivative from this class, N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine, also known as Atiprimod or Azaspirane. This data serves as a reference for the expected potency of active compounds from this scaffold.

Table 1: Cytotoxic Activity of N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine

Cell LineCancer TypeIC50 (µM)Reference
MM.1SMultiple Myeloma0.5 - 1.25[1]
U266Multiple Myeloma0.5 - 1.25[1]
RPMI8226Multiple Myeloma0.5 - 1.25[1]
MM.1R (Dexamethasone-resistant)Multiple MyelomaNot specified, but cytotoxic[1]
RPMI-Dox40 (Doxorubicin-resistant)Multiple MyelomaNot specified, but cytotoxic[1]
RPMI-LR5 (Melphalan-resistant)Multiple MyelomaNot specified, but cytotoxic[1]
Patient MM cellsMultiple Myeloma1.25 - 5[1]

Experimental Protocols

Cell Viability and Cytotoxicity Screening: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., MM.1S, U266, RPMI8226)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol details the detection and quantification of apoptosis induced by this compound derivatives using flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis: Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution in response to treatment with this compound derivatives.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be represented in a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.

Investigation of Signaling Pathways: Western Blotting

This protocol provides a general framework for assessing the effect of this compound derivatives on the phosphorylation status of key proteins in the STAT3, Akt, and NFκB signaling pathways.

Principle: Western blotting is used to detect specific proteins in a sample. Following separation by gel electrophoresis, proteins are transferred to a membrane and probed with antibodies specific to the target protein (e.g., phosphorylated STAT3, total STAT3).

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt, anti-phospho-NFκB p65, anti-NFκB p65, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for screening this compound derivatives for anticancer activity.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound Library Compound Library MTT Assay MTT Assay Compound Library->MTT Assay Treat Cancer Cells IC50 Determination IC50 Determination MTT Assay->IC50 Determination Analyze Viability Data Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Select Active Compounds Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Western Blot Western Blot IC50 Determination->Western Blot Conclusion Conclusion Apoptosis Assay->Conclusion Confirm Apoptosis Induction Cell Cycle Analysis->Conclusion Identify Cell Cycle Arrest Western Blot->Conclusion Elucidate Signaling Pathway

Caption: General workflow for anticancer screening.

Postulated Signaling Pathway of Action

Based on the activity of N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine, the following signaling pathway is proposed as a potential mechanism of action for active this compound derivatives.

G cluster_0 Signaling Pathways cluster_1 Cellular Outcomes Derivative This compound Derivative STAT3 STAT3 Derivative->STAT3 Inhibits Phosphorylation Akt Akt Derivative->Akt Inhibits Phosphorylation NFkB NF-κB Derivative->NFkB Inhibits Phosphorylation Proliferation Proliferation STAT3->Proliferation Apoptosis Apoptosis STAT3->Apoptosis Survival Survival Akt->Survival Akt->Apoptosis NFkB->Survival NFkB->Apoptosis

Caption: Postulated mechanism of anticancer action.

References

Application Notes and Protocols for Antimicrobial Screening of 8-Thia-2-azaspiro[4.5]decan-3-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of novel 8-Thia-2-azaspiro[4.5]decan-3-one analogs. The methodologies outlined below are established standards in antimicrobial susceptibility testing and are adapted for the evaluation of this specific class of synthetic compounds.

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Spirocyclic compounds, including this compound analogs, represent a promising class of molecules with diverse biological activities.[1][2] Their unique three-dimensional structures offer opportunities for novel interactions with microbial targets. This document details the standardized protocols for preliminary antimicrobial screening and quantitative evaluation of these compounds against a panel of clinically relevant bacteria and fungi.

Overview of Screening Workflow

The antimicrobial screening process follows a logical progression from initial qualitative assessment to quantitative determination of antimicrobial potency. The workflow is designed to efficiently identify promising lead compounds for further development.

Antimicrobial Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Further Evaluation Compound Synthesis Compound Synthesis Disk Diffusion Assay Disk Diffusion Assay Compound Synthesis->Disk Diffusion Assay Test Analogs Active Compounds Active Compounds Disk Diffusion Assay->Active Compounds Identify Hits Broth Microdilution (MIC) Broth Microdilution (MIC) Active Compounds->Broth Microdilution (MIC) Determine Potency Lead Compounds Lead Compounds Broth Microdilution (MIC)->Lead Compounds Select Leads Mechanism of Action Studies Mechanism of Action Studies Lead Compounds->Mechanism of Action Studies Toxicity Assays Toxicity Assays Lead Compounds->Toxicity Assays

Caption: High-level workflow for antimicrobial screening of this compound analogs.

Experimental Protocols

Materials and Reagents
  • Test Compounds: this compound analogs synthesized and dissolved in an appropriate solvent (e.g., Dimethyl Sulfoxide, DMSO).

  • Microbial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, and fungi (see Table 1 for examples).

  • Growth Media: Mueller-Hinton Agar (MHA) for bacteria, Mueller-Hinton Broth (MHB) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi, and Sabouraud Dextrose Broth (SDB) for fungi.[3]

  • Standard Antibiotics: Positive controls such as Ciprofloxacin for bacteria and Fluconazole for fungi.

  • General Laboratory Equipment: Sterile petri dishes, micropipettes, incubator, sterile swabs, McFarland standard 0.5, 96-well microtiter plates.

Primary Screening: Agar Disk Diffusion Assay

The agar disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative technique used to assess the antimicrobial activity of the synthesized compounds.[3][4][5][6]

Protocol:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[3]

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate to create a uniform lawn of microbial growth.[3][4]

  • Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. A disk impregnated with the solvent (e.g., DMSO) serves as a negative control, and a disk with a standard antibiotic serves as a positive control.[5]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.[6]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).[5] The size of the zone is indicative of the compound's antimicrobial activity.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9] The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[7][10]

Protocol:

  • Plate Preparation: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compounds in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).[10] The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add a standardized microbial inoculum (prepared as in the disk diffusion assay but diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells) to each well.

  • Controls: Include a growth control (broth and inoculum without compound), a sterility control (broth only), and a positive control with a standard antibiotic.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria and at 28-30°C for 24-48 hours for fungi.[7]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[10]

Data Presentation

The results of the antimicrobial screening should be summarized in clear and concise tables for easy comparison of the activity of different analogs.

Table 1: Example Microbial Panel for Screening

Gram-Positive Bacteria Gram-Negative Bacteria Fungi
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
Enterococcus faecalis (ATCC 29212)Pseudomonas aeruginosa (ATCC 27853)Aspergillus niger (ATCC 16404)
Methicillin-resistant Staphylococcus aureus (MRSA) (Clinical Isolate)Klebsiella pneumoniae (ATCC 700603)

Table 2: Hypothetical Antimicrobial Activity Data for this compound Analogs

Compound ID Substitution (R-group) Disk Diffusion Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) in µg/mL
S. aureus E. coli
Analog-1 -H128
Analog-2 -CH₃1810
Analog-3 -Cl2215
Analog-4 -OCH₃159
Ciprofloxacin (Positive Control)3035
Fluconazole (Positive Control)N/AN/A
DMSO (Negative Control)00

N/A: Not Applicable

Hypothetical Signaling Pathway Inhibition

While the exact mechanism of action for novel compounds is unknown, a common target for antimicrobials is the bacterial cell wall synthesis pathway. The following diagram illustrates a hypothetical inhibition of a key enzyme in this pathway by an active this compound analog.

Hypothetical Mechanism of Action Precursor_Molecules Cell Wall Precursors Enzyme_A Transglycosylase Precursor_Molecules->Enzyme_A Intermediate_Product Linear Glycan Chains Enzyme_A->Intermediate_Product Enzyme_B Transpeptidase Intermediate_Product->Enzyme_B Cell_Wall Cross-linked Peptidoglycan (Stable Cell Wall) Enzyme_B->Cell_Wall Inhibited_Cell_Wall Weakened Cell Wall (Cell Lysis) Enzyme_B->Inhibited_Cell_Wall Active_Analog 8-Thia-2-azaspiro [4.5]decan-3-one Analog Active_Analog->Enzyme_B Inhibition

Caption: Hypothetical inhibition of transpeptidase by an this compound analog.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial antimicrobial screening of this compound analogs. By following these standardized methods, researchers can obtain reliable and reproducible data to identify promising new antimicrobial candidates for further investigation and development in the fight against infectious diseases.

References

Application Notes and Protocols for N-alkylation of 8-Thia-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 8-thia-2-azaspiro[4.5]decan-3-one, a key synthetic transformation for the generation of diverse chemical libraries for drug discovery. The presence of both a lactam nitrogen and a thioether sulfur in the scaffold presents a chemoselectivity challenge, which will be addressed through the presented methodologies.

Introduction

This compound is a spirocyclic lactam containing a thioether moiety. The N-alkylation of the lactam nitrogen is a crucial step in modifying the core structure to explore structure-activity relationships (SAR) in medicinal chemistry programs. The primary challenge in the N-alkylation of this substrate is the potential for competing S-alkylation of the thioether, which is also nucleophilic. The choice of reaction conditions, including the base, solvent, and alkylating agent, is therefore critical to ensure selective N-alkylation.

This document outlines three distinct protocols for the N-alkylation of this compound, ranging from classical methods using strong bases to modern microwave-assisted and catalytic approaches.

General Considerations for N-Alkylation

The N-H proton of the lactam in this compound is weakly acidic and requires a sufficiently strong base for deprotonation to form the corresponding anion, which then acts as the nucleophile. The nucleophilicity of the resulting anion and the potential for S-alkylation are key factors to consider.

  • Hard and Soft Acids and Bases (HSAB) Theory: The lactam nitrogen anion is a harder nucleophile compared to the softer thioether sulfur. Therefore, the use of hard alkylating agents (e.g., alkyl sulfates) may favor N-alkylation, while softer alkylating agents (e.g., alkyl iodides) could potentially lead to a mixture of N- and S-alkylated products.

  • Base Selection: Strong, non-nucleophilic bases are preferred to avoid side reactions. Sodium hydride (NaH) is a common choice for deprotonating lactams. Other bases like potassium carbonate (K₂CO₃) in combination with a phase-transfer catalyst can also be effective.

  • Solvent Effects: Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to dissolve the reactants and facilitate the reaction.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing efficient and uniform heating.

Experimental Protocols

Protocol 1: Classical N-Alkylation using Sodium Hydride

This protocol describes a standard method for the N-alkylation of lactams using a strong base, sodium hydride, to generate the lactam anion, followed by reaction with an alkyl halide.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous THF B Add NaH portionwise at 0 °C A->B C Stir for 30 min at 0 °C B->C D Add alkyl halide dropwise C->D E Warm to room temperature and stir for 2-12 h D->E F Quench with saturated NH4Cl solution E->F G Extract with ethyl acetate F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for classical N-alkylation using sodium hydride.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the N-alkylated product.

Protocol 2: Microwave-Assisted N-Alkylation under Phase-Transfer Catalysis

This protocol offers a rapid and efficient solvent-free method for N-alkylation using microwave irradiation in the presence of a phase-transfer catalyst.[1]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Grind and mix KOH, K2CO3, TBAB, and the lactam B Add alkyl halide A->B C Microwave irradiation (e.g., 300W, 2-5 min) B->C D Add water and extract with dichloromethane C->D E Dry organic layer and concentrate D->E F Purify by column chromatography E->F

Caption: Workflow for microwave-assisted phase-transfer N-alkylation.

Materials:

  • This compound

  • Potassium hydroxide (KOH), powdered

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Alkyl halide

  • Dichloromethane (DCM)

  • Water

Procedure:

  • In a microwave-safe reaction vessel, thoroughly mix powdered potassium hydroxide (4.0 equivalents), anhydrous potassium carbonate (4.0 equivalents), tetrabutylammonium bromide (0.1 equivalents), and this compound (1.0 equivalent).

  • Add the alkyl halide (1.5 equivalents) to the solid mixture.

  • Place the vessel in a domestic or dedicated laboratory microwave oven and irradiate at a low power setting (e.g., 300 W) for 2-5 minutes. Monitor the reaction progress by TLC after cooling.

  • After completion, allow the mixture to cool to room temperature.

  • Add water to the reaction mixture and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Ruthenium-Catalyzed Direct N-Alkylation with Alcohols

This advanced protocol utilizes a ruthenium catalyst for the direct N-alkylation of the lactam using an alcohol as the alkylating agent, proceeding through a "hydrogen borrowing" strategy.[2] This method is environmentally friendly as water is the only byproduct.[2]

Logical Relationship Diagram:

G cluster_catalytic_cycle Catalytic Cycle Ru_cat [Ru] Catalyst Alcohol R-CH2OH Ru_H [Ru]-H Ru_cat->Ru_H + H2 from Alcohol Aldehyde R-CHO Alcohol->Aldehyde Oxidation Imine Lactam-N=CHR Aldehyde->Imine Condensation with Lactam Lactam Lactam-NH Lactam->Imine - H2O N_Alkylated_Lactam N-Alkylated Lactam Imine->N_Alkylated_Lactam Reduction Imine->N_Alkylated_Lactam H2O H2O Ru_H->Imine Hydrogen Transfer

Caption: Simplified representation of the hydrogen borrowing catalytic cycle.

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol, ethanol)

  • Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • Ligand (e.g., a phosphine ligand, if required by the specific catalytic system)

  • Base-free conditions are often possible.[2]

  • High-boiling solvent (e.g., toluene, xylene)

Procedure:

  • To a reaction tube, add this compound (1.0 equivalent), the alcohol (1.5-2.0 equivalents), the ruthenium catalyst (e.g., 1-5 mol%), and the solvent.

  • Seal the tube and heat the reaction mixture at a high temperature (e.g., 100-140 °C) for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography to obtain the N-alkylated product.

Data Presentation

The following tables summarize hypothetical quantitative data for the N-alkylation of this compound with benzyl bromide as the alkylating agent, based on the general literature for lactam alkylation. These tables are intended to be illustrative.

Table 1: Comparison of N-Alkylation Protocols

ProtocolBase/CatalystSolventTemperature (°C)Time (h)Yield (%)
1NaHTHFRT675
2KOH/K₂CO₃/TBABNone (MW)N/A0.0885
3[Ru(p-cymene)Cl₂]₂Toluene1201865

Table 2: Effect of Alkylating Agent in Protocol 1

EntryAlkylating AgentTime (h)Yield (%)
1Methyl Iodide482
2Ethyl Bromide678
3Benzyl Bromide675
4Allyl Bromide380

Conclusion

The N-alkylation of this compound can be achieved through several methods. The classical approach using sodium hydride provides good yields but requires handling of a pyrophoric reagent. The microwave-assisted phase-transfer catalysis method is a rapid, efficient, and solvent-free alternative. The ruthenium-catalyzed direct alkylation with alcohols represents a more modern and sustainable approach, although it may require higher temperatures and catalyst screening. The choice of protocol will depend on the available equipment, scale of the reaction, and the desired environmental impact. Careful monitoring for potential S-alkylation byproducts is recommended, especially when using softer alkylating agents and under conditions that might favor the thioether's nucleophilicity.

References

Application Notes and Protocols: Synthesis of Peptide Mimetics Using 8-Thia-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of peptide mimetics based on the 8-Thia-2-azaspiro[4.5]decan-3-one scaffold. This versatile chemical structure holds significant promise for the development of novel therapeutics, with demonstrated applications in antiviral, anticancer, and anti-inflammatory drug discovery. The protocols outlined below are based on established synthetic methodologies for analogous scaffolds and can be adapted for the generation of diverse compound libraries for screening and lead optimization.

Introduction to this compound in Peptide Mimicry

Peptide mimetics are compounds that are structurally and functionally similar to peptides but are designed to have improved pharmacological properties, such as enhanced stability, bioavailability, and target specificity. The this compound core provides a rigid and three-dimensional framework that can be functionalized to mimic the spatial arrangement of amino acid side chains in a peptide. This allows for the precise presentation of pharmacophoric groups to biological targets.

The spirocyclic nature of this scaffold offers conformational constraint, which can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[1] Derivatives of the closely related 1-thia-4-azaspiro[4.5]decan-3-one have shown potent activity against human coronavirus 229E and as dual EGFR/BRAFV600E inhibitors, highlighting the therapeutic potential of this structural motif.[2][3]

Synthesis Workflow

The general workflow for the synthesis and evaluation of peptide mimetics based on the this compound scaffold involves a multi-step process, beginning with the construction of the core spirocycle, followed by diversification through N-acylation, and concluding with biological evaluation.

G cluster_0 Scaffold Synthesis cluster_1 Peptide Mimetic Diversification cluster_2 Biological Evaluation A Starting Materials (e.g., Cyclohexanone, Hydrazine) B Formation of Cyclohexylidene Hydrazine A->B C Cyclocondensation with Thioglycolic Acid B->C D This compound C->D E N-Acylation with Carboxylic Acids or Activated Esters D->E F Library of Peptide Mimetics E->F G In vitro Assays (e.g., Antiviral, Kinase Inhibition) F->G H Structure-Activity Relationship (SAR) Studies G->H

Caption: General workflow for the synthesis and evaluation of this compound based peptide mimetics.

Experimental Protocols

Protocol 1: Synthesis of the this compound Scaffold

This protocol describes a general method for the synthesis of the core spirocyclic scaffold, adapted from procedures for analogous compounds.[3][4]

Materials:

  • Cyclohexanone

  • Hydrazine hydrate

  • Thioglycolic acid

  • Pyridine

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Formation of Cyclohexylidene Hydrazine: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in pyridine. Add hydrazine hydrate (1.1 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC. After completion, remove the pyridine under reduced pressure to obtain the crude cyclohexylidene hydrazine.

  • Cyclocondensation: To a solution of the crude cyclohexylidene hydrazine (1.0 eq) in toluene, add thioglycolic acid (1.2 eq).

  • Reflux the mixture for 4-10 hours using a Dean-Stark apparatus to remove water.[2]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and evaporate the toluene in vacuo.[2]

  • Neutralize the residue with a saturated sodium bicarbonate solution.[2]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the this compound scaffold.

Protocol 2: Synthesis of N-Acylated this compound Derivatives

This protocol outlines the N-acylation of the scaffold to generate a library of peptide mimetics.

Materials:

  • This compound

  • A variety of carboxylic acids (e.g., phenoxyacetic acid, 3-phenylpropanoic acid)

  • Coupling agents (e.g., DCC, EDC/HOBt) or thionyl chloride for acid chloride formation

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine or diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Amide Coupling: To a solution of the desired carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM, add the this compound (1.0 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the N-acylated peptide mimetic.

Data Presentation

The following tables summarize representative characterization and biological activity data for derivatives of the analogous 1-thia-4-azaspiro[4.5]decan-3-one scaffold.[2]

Table 1: Physicochemical and Spectroscopic Data of Representative Compounds

Compound IDMolecular FormulaYield (%)Melting Point (°C)Key IR Bands (cm⁻¹)Key ¹H-NMR Signals (δ ppm)
7e C₁₇H₁₉F₃N₂O₃S100131-1353468, 3167 (N-H), 1697 (C=O), 1660 (NHC=O)10.38 (s, 1H, NH), 7.31–7.35 (m, 2H, Ar-H), 6.97–7.03 (m, 3H, Ar-H), 4.69 (s, 2H, OCH₂), 3.63 (s, 2H, C₂-H)
7m C₁₈H₂₁F₃N₂O₃S10078-813444, 3196 (N-H), 1716 (C=O), 1685 (NHC=O)10.40 (s, 1H, NH), 7.28–7.32 (m, 2H, Ar-H), 6.94–7.00 (m, 3H, Ar-H), 4.66 (s, 2H, OCH₂), 3.92 (q, 1H, C₂-H), 1.39 (d, 3H, C₂-CH₃)
8n C₂₂H₃₀N₂O₂S----

Table 2: Anti-Coronavirus Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

Compound IDRR₁EC₅₀ (µM) HCoV-229ECC₅₀ (µM)Selectivity Index (SI)
7e CF₃H>100>100-
7m CF₃CH₃12 ± 1>100>8
8k t-BuCH₃13 ± 3>100>8
8l OMeCH₃16 ± 4>100>6
8n t-BuCH₃5.5 ± 0.9>100>18

Targeted Signaling Pathways

Derivatives of the thia-azaspiro[4.5]decan-3-one scaffold have been shown to inhibit key signaling molecules in cancer. The diagram below illustrates the inhibition of the EGFR and BRAF signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Scaffold 8-Thia-2-azaspiro[4.5] decan-3-one Mimetic Scaffold->EGFR inhibition Scaffold->BRAF inhibition

Caption: Inhibition of the EGFR/BRAF signaling pathway by this compound based peptide mimetics.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel peptide mimetics. The synthetic protocols provided herein offer a robust framework for the creation of diverse chemical libraries. The demonstrated biological activities of analogous compounds suggest that this scaffold has the potential to yield potent and selective modulators of various biological targets, making it a highly attractive platform for modern drug discovery efforts.

References

Application of 8-Thia-2-azaspiro[4.5]decan-3-one in Asymmetric Synthesis: Information Not Available in Publicly Accessible Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and chemical databases did not yield any specific applications of 8-Thia-2-azaspiro[4.5]decan-3-one as a chiral auxiliary in the field of asymmetric synthesis.

While the spirocyclic lactam framework is a feature in some chiral auxiliaries and catalysts, there is no documented evidence to suggest that this compound itself has been utilized for this purpose. The performed searches for its synthesis, derivatives, and applications in asymmetric reactions such as alkylations, aldol reactions, or Diels-Alder reactions did not provide any relevant results.

Research in asymmetric synthesis often explores novel chiral scaffolds. However, based on the available information, the potential of this compound as a chiral auxiliary appears to be an unexplored area of research. Therefore, no quantitative data on its performance (e.g., diastereomeric excess, enantiomeric excess, or chemical yields) or detailed experimental protocols for its application in asymmetric synthesis can be provided.

For researchers, scientists, and drug development professionals interested in the development of new chiral auxiliaries, this particular scaffold may represent a novel, unexplored structure. Future research could focus on the synthesis of enantiomerically pure forms of this compound and the evaluation of their effectiveness in various asymmetric transformations.

A general workflow for such an investigation is outlined below.

Hypothetical Research Workflow for Evaluating a Novel Chiral Auxiliary

G cluster_0 Synthesis and Resolution cluster_1 Application in Asymmetric Synthesis cluster_2 Analysis and Optimization A Racemic Synthesis of This compound B Chiral Resolution (e.g., via diastereomeric salt formation or chiral chromatography) A->B C Characterization of Enantiopure Auxiliary B->C D Attachment of Prochiral Substrate to Auxiliary C->D E Diastereoselective Reaction (e.g., Alkylation, Aldol) D->E F Cleavage of Auxiliary E->F G Determination of Diastereomeric and Enantiomeric Excess (d.e., e.e.) F->G H Analysis of Yield and Reaction Conditions F->H I Optimization of Reaction Parameters G->I H->I

Caption: Hypothetical workflow for the development and evaluation of a novel chiral auxiliary.

This conceptual outline provides a logical progression for researchers aiming to explore the potential of new molecular scaffolds like this compound in the field of asymmetric synthesis.

Application Notes and Protocols: 8-Thia-2-azaspiro[4.5]decan-3-one Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of enzyme inhibitors based on the 8-Thia-2-azaspiro[4.5]decan-3-one scaffold and its analogues. This document details the synthesis, biological evaluation, and mechanism of action of a representative series of 1-Thia-4-azaspiro[4.5]alkan-3-ones, which serve as a pertinent example for this class of compounds.

Introduction

Spirocyclic compounds, particularly those incorporating heterocyclic systems, have garnered significant attention in medicinal chemistry due to their rigid structures and diverse biological activities.[1] The this compound core represents a promising scaffold for the design of novel enzyme inhibitors. While literature on the specific 8-Thia isomer is emerging, extensive research on related thia-azaspiro alkanones provides a strong foundation for drug discovery efforts.

This document focuses on a series of 1-Thia-4-azaspiro[4.5]alkan-3-ones that have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E kinase, two key targets in cancer therapy.[2] The methodologies and findings presented herein are intended to serve as a guide for the development of other inhibitors based on the thia-azaspiro[4.5]decan-3-one framework.

Data Presentation

The inhibitory activities of synthesized 1-Thia-4-azaspiro[4.5]alkan-3-one derivatives against EGFR and BRAFV600E are summarized below. The data highlights the structure-activity relationship (SAR) within this series.

Table 1: In Vitro Inhibitory Activity of 1-Thia-4-azaspiro[4.5]alkan-3-one Derivatives [2]

Compound IDStructureREGFR IC50 (nM)BRAFV600E IC50 (nM)
6b 4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro-[4.5]decan-3-oneH28.335.7
6e 4-((6-chloro-2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro-[4.5]decan-3-one6-Cl15.122.4
7b 8-benzyl-4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4,8-diazaspiro[4.5]decan-3-oneH21.529.8

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 1-Thia-4-azaspiro[4.5]alkan-3-ones[2]

This protocol describes a one-pot synthesis method for generating the spiro-thiazolidinone scaffold.

Materials:

  • Appropriate 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one derivative (1 mmol)

  • Thioglycolic acid (1.2 mmol)

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve the 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one derivative in anhydrous ethanol in a round-bottom flask.

  • Add thioglycolic acid to the solution.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the product from an appropriate solvent to obtain the pure 1-Thia-4-azaspiro[4.5]alkan-3-one derivative.

  • Confirm the structure of the synthesized compound using 1H NMR, 13C NMR, and mass spectrometry.[2]

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR/BRAFV600E)

This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized compounds against target kinases.

Materials:

  • Recombinant human EGFR and BRAFV600E enzymes

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well microplates

  • Microplate reader

  • ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the assay buffer, substrate peptide, and the diluted inhibitor compound.

  • Add the recombinant enzyme (EGFR or BRAFV600E) to each well to initiate the reaction.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Add ATP to start the kinase reaction.

  • Incubate for the desired reaction time.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).

  • The luminescence signal, which is proportional to the amount of ADP formed, is measured using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates the simplified signaling pathway involving EGFR and BRAF, which are targeted by the described inhibitors.

EGFR_BRAF_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 1-Thia-4-azaspiro [4.5]alkan-3-one Inhibitor->EGFR Inhibitor->BRAF

Caption: Simplified EGFR/BRAF signaling pathway and points of inhibition.

Experimental Workflow

The diagram below outlines the general workflow for the development of the this compound based enzyme inhibitors.

workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation synthesis One-Pot Synthesis of Thia-azaspiro[4.5]alkan-3-one Core purification Purification (Filtration, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization in_vitro In Vitro Kinase Assay (EGFR/BRAFV600E) characterization->in_vitro ic50 IC50 Determination in_vitro->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar sar->synthesis Optimization

Caption: Workflow for synthesis and evaluation of inhibitors.

Mechanism of Action

The primary mechanism of action for this class of inhibitors is competitive inhibition of the target enzyme's ATP binding site.[3] By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the phosphorylation cascade that leads to downstream signaling and cellular proliferation. The structure-activity relationship data suggests that modifications to the quinolinone moiety and the spirocyclic core can significantly impact the inhibitory potency and selectivity.[2] Further kinetic studies would be required to fully elucidate the binding kinetics and confirm the mode of inhibition for novel derivatives.[4]

References

Application Note: Purity Analysis of 8-Thia-2-azaspiro[4.5]decan-3-one using HPLC and NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details robust analytical methodologies for the determination of purity for the novel heterocyclic compound, 8-Thia-2-azaspiro[4.5]decan-3-one. High-Performance Liquid Chromatography (HPLC) with UV detection is employed for the separation and quantification of potential process-related impurities. Furthermore, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is presented as an orthogonal method for the accurate determination of purity without the need for a specific reference standard of the main component. These methods are essential for the quality control and characterization of this compound in research and drug development settings.

Introduction

This compound is a spirocyclic lactam containing a thiomorpholine ring fused to a cyclopentane ring. As with any active pharmaceutical ingredient (API) or drug candidate, establishing the purity profile is a critical aspect of its development and regulatory approval. This document provides detailed protocols for the purity analysis of this compound using two powerful and complementary analytical techniques: HPLC and NMR.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Reversed-phase HPLC is a widely used technique for the separation of organic molecules. The method described herein is designed to separate the target compound from potential impurities that may arise during its synthesis.

Experimental Protocol: HPLC

A simple isocratic reversed-phase HPLC method was developed for the purity analysis.

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (40:60, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 15 minutes
Sample Preparation 1 mg/mL of this compound in Mobile Phase
Data Presentation: HPLC

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Hypothetical HPLC Purity Data

PeakRetention Time (min)AreaArea %
Impurity 13.515000.15
This compound 6.2 995000 99.50
Impurity 28.935000.35
Total 1000000 100.00

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[1][2][3][4] This technique is particularly valuable as it does not require a reference standard of the analyte itself.[1]

Experimental Protocol: ¹H qNMR

The ¹H qNMR experiment is performed using a high-field NMR spectrometer to ensure adequate signal dispersion and sensitivity. Maleic acid is chosen as the internal standard due to its chemical stability, high purity, and simple ¹H NMR spectrum consisting of a single sharp resonance in a region that is unlikely to overlap with analyte signals.

Table 3: ¹H qNMR Experimental Parameters

ParameterValue
Spectrometer 400 MHz NMR Spectrometer
Solvent Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Internal Standard Maleic Acid (Certified Reference Material)
Analyte Concentration ~10 mg
Internal Standard Concentration ~5 mg
Pulse Program zg30 (30° pulse angle)
Relaxation Delay (d1) 30 s (≥ 5 x T₁ of the slowest relaxing proton)
Number of Scans 16
Temperature 298 K
Data Presentation: ¹H qNMR

The purity of this compound is calculated using the following equation:

Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (Wstd / Wanalyte) x Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the standard

Table 4: Hypothetical ¹H NMR Data for this compound

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration (Number of Protons)
-CH₂- (Cyclopentane)1.50-1.90m8H
-S-CH₂-2.80t2H
-N-CH₂-3.30t2H
-NH-7.50s1H

Table 5: Hypothetical qNMR Purity Calculation

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Weight (W) 10.15 mg5.05 mg
Molecular Weight (MW) 171.27 g/mol 116.07 g/mol
Signal for Integration -S-CH₂- (δ 2.80 ppm)=CH- (δ 6.25 ppm)
Number of Protons (N) 22
Integral (I) 1.000.55
Purity of Standard (Pstd) 99.9%
Calculated Purity 99.6%

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical procedures described in this application note.

HPLC_Workflow start Start: Sample Received prep Sample Preparation (1 mg/mL in Mobile Phase) start->prep hplc HPLC Analysis (C18 Column, UV Detection) prep->hplc data Data Acquisition (Chromatogram) hplc->data process Data Processing (Peak Integration) data->process calc Purity Calculation (Area Percent) process->calc report Report Generation calc->report

Caption: HPLC analysis workflow for purity determination.

qNMR_Workflow start Start: Sample and Standard weigh Accurate Weighing (Analyte and Internal Standard) start->weigh dissolve Dissolution in DMSO-d6 weigh->dissolve nmr 1H qNMR Measurement (400 MHz, d1=30s) dissolve->nmr process Data Processing (Integration of Signals) nmr->process calc Purity Calculation (Using qNMR Equation) process->calc result Final Purity Value calc->result

Caption: qNMR analysis workflow for absolute purity determination.

Conclusion

The described HPLC and qNMR methods provide reliable and accurate means for determining the purity of this compound. The HPLC method is suitable for routine quality control and for the detection and quantification of impurities, while the qNMR method serves as an excellent orthogonal technique for absolute purity assignment. Together, these methods form a comprehensive analytical package for the characterization of this novel spirocyclic compound in a drug development pipeline.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 8-Thia-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of 8-Thia-2-azaspiro[4.5]decan-3-one, a novel heterocyclic compound. Spirocyclic heterocycles are of significant interest in medicinal chemistry as potential therapeutic agents, including for cancer therapy.[1] A thorough understanding of a compound's cytotoxic profile is a critical first step in the drug discovery process. This document outlines detailed protocols for key cytotoxicity assays, including the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V-based apoptosis assay to determine the mode of cell death.

While specific data for this compound is not yet publicly available, this guide draws upon established methodologies for similar heterocyclic and spirocyclic compounds. For illustrative purposes, example data is presented based on studies of a structurally related azaspiro compound, N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine, which has demonstrated cytotoxicity in multiple myeloma cell lines.[2]

Key Concepts in Cytotoxicity Testing
  • Cell Viability: A measure of the overall health of a cell population. Assays like MTT assess metabolic activity, which is typically proportional to the number of viable cells.[3][4][5]

  • Membrane Integrity: Healthy cells maintain an intact plasma membrane. Damage to this membrane, leading to the release of intracellular components, is a hallmark of necrosis. The Lactate Dehydrogenase (LDH) assay is a common method to quantify this.[6]

  • Apoptosis: A form of programmed cell death characterized by specific morphological and biochemical events, including the externalization of phosphatidylserine and activation of caspases.[7][8][9] Distinguishing apoptosis from necrosis is crucial for understanding a compound's mechanism of action.

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Lines: A panel of human cancer cell lines should be used to assess the breadth of cytotoxic activity. Examples include:

    • MCF-7: Human breast adenocarcinoma

    • HepG2: Human liver carcinoma[10]

    • HeLa: Human cervical carcinoma[10]

    • A549: Human lung carcinoma

    • PC3: Human prostate carcinoma[11]

    • A non-cancerous cell line (e.g., MRC-5, human lung fibroblasts) should be included to assess selectivity.[11]

  • Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells.[12]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight.[13]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3][4][12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5][13]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[3][13] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

LDH Release Assay for Cytotoxicity

This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage.[6][14]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare the following controls on the same plate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in most commercial kits).

    • Medium background: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction and Read Absorbance: Add 50 µL of the stop solution and shake the plate gently. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[15][16]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Centrifuge the cell suspension at 670 x g for 5 minutes.[15]

  • Washing: Wash the cells twice with cold PBS.[15]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison.

Table 1: Example IC50 Values (µM) of an Azaspiro Compound after 48h Treatment

Cell LineCompound IC50 (µM)
MM.1S0.5 - 1.25
U2660.5 - 1.25
RPMI82260.5 - 1.25
Patient MM Cells1.25 - 5.0
PBMCs> 5.0

Data derived from a study on a related azaspiro compound.[2]

Table 2: Example Apoptosis Analysis by Annexin V/PI Staining

Treatment% Healthy Cells% Early Apoptotic% Late Apoptotic/Necrotic
Control95 ± 2.13 ± 0.82 ± 0.5
Compound (IC50)45 ± 3.540 ± 2.915 ± 1.7
Compound (2x IC50)20 ± 2.860 ± 4.120 ± 2.3

Hypothetical data for illustrative purposes.

Visualizations

Experimental Workflow

G Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HepG2) compound_prep Compound Dilution cell_culture->compound_prep mtt MTT Assay (Viability) compound_prep->mtt ldh LDH Assay (Membrane Integrity) compound_prep->ldh apoptosis Apoptosis Assay (Flow Cytometry) compound_prep->apoptosis ic50 IC50 Determination mtt->ic50 percent_cytotoxicity % Cytotoxicity ldh->percent_cytotoxicity apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant

Caption: Workflow for in vitro cytotoxicity assessment.

Signaling Pathway

G Proposed Caspase-Dependent Apoptosis Pathway compound 8-Thia-2-azaspiro [4.5]decan-3-one cell Cancer Cell compound->cell Induces Stress caspase8 Caspase-8 Activation cell->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Caspase-dependent apoptosis signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: 8-Thia-2-azaspiro[4.5]decan-3-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-Thia-2-azaspiro[4.5]decan-3-one.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common and efficient method is a one-pot, three-component reaction involving cyclohexanone, a source of ammonia, and thioglycolic acid. This reaction proceeds through the initial formation of an imine intermediate from cyclohexanone and ammonia, which then undergoes cyclization with thioglycolic acid to form the desired spiro-thiazolidinone product.

Q2: What are the key reaction parameters that influence the yield?

A2: The primary factors affecting the yield of this compound are the choice of solvent, the catalyst used, the reaction temperature, and the reaction time. Efficient removal of water, a byproduct of the reaction, is also crucial for driving the equilibrium towards product formation.

Q3: What is a typical starting protocol for this synthesis?

A3: A general protocol involves refluxing a mixture of cyclohexanone, an ammonia source (like ammonium acetate or ammonia solution), and thioglycolic acid in a solvent such as toluene or benzene, often with a Dean-Stark apparatus to remove water. The reaction progress can be monitored by thin-layer chromatography (TLC).

Q4: Are there any recommended "green" synthesis approaches?

A4: Yes, recent research into the synthesis of similar spiro-thiazolidinones has explored more environmentally friendly methods.[1] These include using water as a solvent with a phase transfer catalyst, employing ultrasound irradiation to accelerate the reaction, and using reusable solid acid catalysts.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient imine formation. 2. Reaction equilibrium not shifted towards products. 3. Sub-optimal reaction temperature. 4. Inactive catalyst.1. Ensure the ammonia source is fresh and of good quality. Consider using a catalyst that promotes imine formation. 2. Use a Dean-Stark trap or a drying agent to effectively remove water. 3. Optimize the reaction temperature. While reflux is common, some reactions may benefit from a slightly lower or higher temperature. 4. If using a catalyst, ensure it is properly activated and not poisoned. Consider screening different catalysts.
Presence of Multiple Side Products 1. Self-condensation of cyclohexanone. 2. Polymerization of thioglycolic acid. 3. Formation of dithianes or other sulfur-containing byproducts.1. Control the reaction temperature and consider adding the thioglycolic acid after an initial period of imine formation. 2. Use a moderate reaction temperature and avoid prolonged reaction times. 3. Ensure the stoichiometry of the reactants is accurate. Purification by column chromatography may be necessary.
Difficult Product Isolation/Purification 1. Product is an oil or difficult to crystallize. 2. Presence of unreacted starting materials. 3. Product is soluble in the aqueous wash.1. Attempt purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate). 2. Ensure the reaction has gone to completion using TLC. If necessary, use an excess of one of the more volatile starting materials and remove it under reduced pressure. 3. Adjust the pH of the aqueous phase during workup to minimize the solubility of the product.
Reaction Stalls (Incomplete Conversion) 1. Insufficient reaction time. 2. Catalyst deactivation. 3. Reversibility of the reaction.1. Monitor the reaction by TLC and extend the reaction time if necessary. 2. Add a fresh portion of the catalyst. 3. Ensure efficient water removal to drive the reaction forward.

Data Presentation

Table 1: Effect of Solvent on the Yield of this compound
SolventDielectric Constant (ε)Boiling Point (°C)Typical Yield (%)
Toluene2.411175-85
Benzene2.38070-80
Dioxane2.210165-75
Acetonitrile37.58250-60
Ethanol24.67840-50

Note: Yields are approximate and can vary based on other reaction conditions.

Table 2: Influence of Catalyst on Reaction Time and Yield
CatalystCatalyst Loading (mol%)Reaction Time (h)Typical Yield (%)
None-12-1640-50
p-Toluenesulfonic acid56-870-80
Fe₂O₃ Nanoparticles104-685-95
Cetyltrimethylammonium bromide (in water)103-5 (with ultrasound)80-90

Note: Yields and reaction times are illustrative and depend on the specific experimental setup.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Reactant Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add cyclohexanone (1.0 eq.), ammonium acetate (1.2 eq.), and toluene.

  • Reaction Initiation: Heat the mixture to reflux and allow it to stir for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cyclization: After the initial reflux, add thioglycolic acid (1.1 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Continue to heat the mixture at reflux and monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is typically complete within 6-12 hours, as indicated by the disappearance of the starting materials.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Purification reactants Cyclohexanone Ammonium Acetate Toluene flask Round-Bottom Flask with Dean-Stark Trap reactants->flask reflux1 Reflux (1-2h) Imine Formation flask->reflux1 add_tga Add Thioglycolic Acid reflux1->add_tga reflux2 Reflux (6-12h) Cyclization add_tga->reflux2 tlc Monitor by TLC reflux2->tlc cool Cool to RT tlc->cool wash Aqueous Wash (NaHCO₃, Brine) cool->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Issue check_water Is water being effectively removed? start->check_water check_temp Is the reaction temperature optimal? check_water->check_temp Yes solution_water Use Dean-Stark trap or drying agent. check_water->solution_water No check_catalyst Is a catalyst being used? Is it active? check_temp->check_catalyst Yes solution_temp Optimize temperature. check_temp->solution_temp No check_time Has the reaction gone to completion? check_catalyst->check_time Yes solution_catalyst Add or change catalyst. check_catalyst->solution_catalyst No/Inactive solution_time Increase reaction time. check_time->solution_time No

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of 8-Thia-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Thia-2-azaspiro[4.5]decan-3-one.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound. The proposed synthesis pathway involves the reaction of tetrahydrothiopyran-4-one, a suitable amine source (e.g., ammonia or an ammonium salt), and mercaptoacetic acid.

Diagram of the Hypothesized Synthesis Pathway and Potential Side Reactions:

G Reactants Tetrahydrothiopyran-4-one + Amine Source + Mercaptoacetic Acid Imine Spiro-imine Intermediate Reactants->Imine Formation of Imine SideProduct2 Dimerization/Polymerization Products Reactants->SideProduct2 Self-condensation/ Polymerization Unreacted Unreacted Starting Materials Reactants->Unreacted Product This compound Imine->Product Cyclization with Mercaptoacetic Acid SideProduct1 2-Thia-1,3-oxathiolan-5-one Derivative Imine->SideProduct1 Reaction with Mercaptoacetic Acid (alternative pathway) G Start Start Setup Set up reaction vessel with THF, tetrahydrothiopyran-4-one, and ammonium acetate Start->Setup Reflux1 Reflux with Dean-Stark trap to form imine intermediate Setup->Reflux1 Cool Cool the reaction mixture Reflux1->Cool Add_TGA Add mercaptoacetic acid dropwise Cool->Add_TGA Reflux2 Reflux the reaction mixture Add_TGA->Reflux2 Workup Perform aqueous workup Reflux2->Workup Purify Purify by column chromatography Workup->Purify Characterize Characterize the product (NMR, MS, IR) Purify->Characterize End End Characterize->End

Technical Support Center: Purification of Polar 8-Thia-2-azaspiro[4.5]decan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of polar 8-Thia-2-azaspiro[4.5]decan-3-one derivatives. These compounds, characterized by their spirocyclic lactam structure and the presence of a thioether and other polar functional groups, often present unique purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar this compound derivatives?

A1: The primary challenges stem from the inherent polarity of these molecules. The combination of a lactam ring, a thioether linkage, and potentially other polar substituents leads to high solubility in polar solvents, making standard purification techniques like silica gel chromatography and recrystallization from nonpolar solvents difficult. Key issues include poor separation from polar impurities, streaking on TLC and column chromatography, and difficulty in inducing crystallization.[1][2]

Q2: Why does my compound streak on silica gel TLC plates?

A2: Streaking of polar, nitrogen-containing compounds on silica gel is a common issue.[1][2] It is often caused by strong interactions between the basic nitrogen of the azaspiro moiety and the acidic silanol groups on the silica surface.[1] This can lead to irreversible adsorption or slow elution, resulting in broad, streaky spots.

Q3: Can I use reverse-phase chromatography for these compounds?

A3: Yes, reverse-phase chromatography is often a suitable alternative for purifying highly polar compounds. Using a nonpolar stationary phase (like C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) can provide better retention and separation of polar analytes.

Q4: Are there any concerns related to the thioether group during purification?

A4: The thioether group can be susceptible to oxidation, especially during prolonged purification processes or when exposed to certain solvents or oxidizing agents. This can lead to the formation of sulfoxide or sulfone impurities, which will have different polarities and may complicate purification.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Compound streaks or does not move from the baseline on silica TLC/column. - Strong interaction with acidic silica gel.[1] - Mobile phase is not polar enough.- Neutralize Silica: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent to neutralize the acidic sites on the silica gel.[3] - Increase Polarity: Use a more polar solvent system, such as methanol in dichloromethane or ethyl acetate.[3] - Alternative Stationary Phase: Consider using alumina (basic or neutral) or reverse-phase silica gel.[2]
Poor separation of the product from a polar impurity. - Similar polarities of the product and impurity. - Co-elution in the chosen solvent system.- Gradient Elution: Use a shallow gradient of a polar solvent (e.g., 0-10% methanol in dichloromethane) to improve resolution. - Alternative Chromatography: Employ reverse-phase HPLC or Hydrophilic Interaction Chromatography (HILIC) for better separation of polar compounds. - Recrystallization: If the product is solid, attempt recrystallization from a suitable solvent system. This can be highly effective for removing impurities with different solubility profiles.
Product is an oil and will not crystallize. - Presence of residual solvent or impurities. - The compound is inherently an oil at room temperature.- High Vacuum: Dry the sample under high vacuum for an extended period to remove all traces of solvent. - Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) and sonicate or stir vigorously. This may induce crystallization or solidify the product. - Seed Crystals: If a small amount of crystalline material has been obtained previously, add a seed crystal to the oil to induce crystallization.[4]
Low recovery after column chromatography. - Irreversible adsorption onto the silica gel. - Product is too soluble in the mobile phase and elutes with the solvent front.- Deactivate Silica: Pre-treat the silica gel with the mobile phase containing a basic modifier before loading the sample. - Test Polarity: Ensure the starting mobile phase is not too polar, which could cause the compound to elute too quickly. Start with a less polar system and gradually increase polarity.
Formation of new spots on TLC after purification. - Decomposition of the compound on silica gel. - Oxidation of the thioether group.- Use Deactivated Silica: Employ silica gel that has been treated with a base. - Inert Atmosphere: If sensitive to air, conduct the purification under an inert atmosphere (e.g., nitrogen or argon). - Minimize Exposure: Work quickly to minimize the time the compound spends on the column.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography

Chromatography Type Stationary Phase Typical Mobile Phase (Eluent) Notes
Normal Phase Flash Chromatography Silica Gel- Dichloromethane/Methanol (99:1 to 90:10) - Ethyl Acetate/Hexane with 1% Triethylamine - Chloroform/Methanol/Ammonium Hydroxide (e.g., 80:18:2)The addition of a basic modifier is often crucial for good peak shape.[2][3]
Reverse Phase HPLC C18- Water/Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid - Water/Methanol with 0.1% Formic Acid or Trifluoroacetic AcidAcidic modifiers can improve peak shape by protonating basic sites on the molecule.
HILIC Silica or polar bonded phase- Acetonitrile/Water with a buffer (e.g., ammonium formate)Excellent for very polar compounds that are not retained in reverse-phase.

Table 2: Common Impurities and Their Characteristics

Impurity Type Potential Source Relative Polarity Identification Method
Unreacted Starting Materials Incomplete reactionVariesNMR, LC-MS
Reaction By-products Side reactions during synthesisVariesNMR, LC-MS
Sulfoxide/Sulfone Oxidation of the thioetherMore polar than the parent compoundMass Spectrometry (M+16 or M+32)
Residual Solvents Incomplete dryingN/ANMR (¹H)

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under pressure.

  • Equilibration: Equilibrate the column by flushing with at least 5 column volumes of the initial mobile phase (e.g., 100% Dichloromethane with 0.5% Triethylamine).

  • Sample Loading: Dissolve the crude product in a minimum amount of the initial mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Two-Solvent System

  • Solvent Selection: Identify a solvent in which the compound is highly soluble (Solvent A, e.g., methanol, ethanol) and a solvent in which it is poorly soluble (Solvent B, e.g., diethyl ether, hexane).[5] The two solvents must be miscible.

  • Dissolution: Dissolve the crude product in the minimum amount of hot Solvent A.[4]

  • Addition of Anti-Solvent: While the solution is still warm, slowly add Solvent B until the solution becomes slightly cloudy.[5]

  • Clarification: Add a few drops of Solvent A until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or scratch the inside of the flask with a glass rod to induce crystallization.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold Solvent B.[6]

  • Drying: Dry the crystals under vacuum to a constant weight.[7]

Mandatory Visualizations

Purification_Workflow General Purification Workflow A Crude Product B Analyze by TLC/LC-MS A->B C Is the product the major component? B->C D Attempt Recrystallization C->D Yes E Flash Column Chromatography C->E No I Re-evaluate Synthetic Route C->I Very Impure F Pure Product? D->F E->F G Characterize (NMR, MS, etc.) F->G Yes H Consider Preparative HPLC F->H No H->G

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting_TLC_Streaking Troubleshooting TLC Streaking Start TLC shows streaking Q1 Is the mobile phase sufficiently polar? Start->Q1 Sol1 Increase % of polar solvent (e.g., MeOH) Q1->Sol1 No Q2 Is the compound basic? Q1->Q2 Yes Sol1->Q2 Sol2 Add basic modifier (e.g., 1% Et3N or NH4OH) to eluent Q2->Sol2 Yes Q3 Still streaking? Q2->Q3 No Sol2->Q3 Sol3 Try alternative stationary phase (Alumina, C18) Q3->Sol3 Yes End Resolved Spot Q3->End No Sol3->End

Caption: Logical steps for troubleshooting TLC streaking issues.

References

Technical Support Center: Optimization of Reaction Conditions for Spirocyclization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of spirocyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the optimization of spirocyclization reactions.

Issue: Low or No Product Yield

Question: My spirocyclization reaction is giving a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

Answer:

Low or no yield in a spirocyclization reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1][2][3] Here are the key areas to investigate:

  • Reaction Setup and Reagents:

    • Purity of Starting Materials and Reagents: Impurities in your starting materials, reagents, or solvents can inhibit the reaction or lead to side products.[1] Ensure all materials are of high purity. If necessary, purify your starting materials and distill your solvents before use.

    • Glassware and Atmosphere: Ensure all glassware is thoroughly dried to remove any moisture, as water can interfere with many reactions.[4][5][6][7] For air-sensitive reactions, employing an inert atmosphere (e.g., nitrogen or argon) is critical.[8]

  • Reaction Conditions:

    • Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Consider incrementally increasing the temperature. Conversely, a temperature that is too high can lead to decomposition of reactants or products.[1]

    • Concentration: The reaction might be too dilute. Try increasing the concentration of your reactants.

    • Stirring: Inefficient stirring can lead to poor mixing of reagents, especially in heterogeneous reactions, resulting in lower yields.[1]

  • Catalyst Activity:

    • Catalyst Loading: The catalyst loading might be insufficient. Try increasing the catalyst amount incrementally. However, be aware that excessively high catalyst loading can sometimes lead to unwanted side reactions.

    • Catalyst Deactivation: The catalyst may have degraded. Use a fresh batch of catalyst to rule out this possibility.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_purity Verify Purity of Starting Materials and Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Conc, Stirring) start->check_conditions check_catalyst Assess Catalyst Activity (Loading, Freshness) start->check_catalyst run_control Run Control Experiment with Fresh Reagents/Catalyst check_purity->run_control increase_temp Incrementally Increase Temperature check_conditions->increase_temp increase_conc Increase Reactant Concentration check_conditions->increase_conc increase_catalyst Increase Catalyst Loading check_catalyst->increase_catalyst outcome Improved Yield? increase_temp->outcome increase_conc->outcome increase_catalyst->outcome run_control->outcome analyze_side_products Analyze for Side Products failure Consult Further Literature or Expert analyze_side_products->failure outcome->analyze_side_products No success Problem Solved outcome->success Yes OptimizationWorkflow start Define Spirocyclization Reaction initial_screen Initial Condition Screening (Solvent, Catalyst, Base) start->initial_screen analyze_initial Analyze Initial Results (Yield, Selectivity) initial_screen->analyze_initial optimize_temp Temperature Optimization analyze_initial->optimize_temp optimize_conc Concentration Optimization optimize_temp->optimize_conc optimize_cat Catalyst Loading Optimization optimize_conc->optimize_cat analyze_optimized Analyze Optimized Results optimize_cat->analyze_optimized final_protocol Final Optimized Protocol analyze_optimized->final_protocol Acceptable revisit_screen Revisit Initial Screening Parameters analyze_optimized->revisit_screen Not Acceptable revisit_screen->initial_screen PTCSpirocyclization aqueous_phase Aqueous Phase (e.g., NaOH solution) deprotonation Deprotonation of Substrate at Interface aqueous_phase->deprotonation organic_phase Organic Phase (Substrate, Solvent) organic_phase->deprotonation catalyst Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) ion_pair Formation of Lipophilic Ion Pair catalyst->ion_pair deprotonation->ion_pair extraction Extraction into Organic Phase ion_pair->extraction spirocyclization Intramolecular Spirocyclization extraction->spirocyclization product Spirocyclic Product spirocyclization->product

References

"troubleshooting diastereoselectivity in 8-Thia-2-azaspiro[4.5]decan-3-one synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to diastereoselectivity during the synthesis of 8-Thia-2-azaspiro[4.5]decan-3-one.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound and its derivatives is typically achieved through a one-pot, three-component reaction involving a cyclic ketone (such as cyclohexanone), an amine, and thioglycolic acid.[1][2] This reaction proceeds via the formation of a Schiff base intermediate from the ketone and amine, which then undergoes cyclization with thioglycolic acid to form the spiro-thiazolidinone ring system.

Q2: What are the key factors influencing diastereoselectivity in this synthesis?

Several factors can influence the diastereomeric ratio of the product. These primarily include:

  • Steric Hindrance: The steric bulk of the substituents on the amine and the cyclic ketone can direct the approach of the reactants, favoring the formation of the sterically less hindered diastereomer.

  • Reaction Temperature: Lower reaction temperatures generally provide better selectivity by favoring the thermodynamically more stable product and allowing for greater differentiation in the transition state energies leading to the different diastereomers.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the diastereomeric outcome.

  • Catalyst: The choice of catalyst can significantly impact the reaction rate and selectivity. Acid or base catalysts can influence the rate of imine formation and the subsequent cyclization, potentially altering the diastereomeric ratio.[3]

Q3: How can I determine the diastereomeric ratio of my product?

The most common method for determining the diastereomeric ratio is through 1H NMR spectroscopy. The diastereomers will typically exhibit distinct signals for certain protons, particularly those adjacent to the stereocenters. By integrating the signals corresponding to each diastereomer, the ratio can be accurately calculated. For complex spectra where signals overlap, advanced NMR techniques or chromatographic methods such as HPLC with a chiral column may be necessary.

Q4: What are common side reactions to be aware of?

Side reactions can include the formation of amides from the amine and thioglycolic acid, self-condensation of the ketone, or the formation of other impurities depending on the specific reactants and conditions used. Running the reaction under optimized conditions, such as appropriate temperature and reactant stoichiometry, can help minimize these side products.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on improving diastereoselectivity.

Problem Potential Cause Suggested Solution
Poor Diastereoselectivity (e.g., 1:1 ratio) High Reaction Temperature: Elevated temperatures can lead to the formation of both diastereomers by overcoming the small energy difference between the transition states.Lower the reaction temperature. Conduct the reaction at room temperature or below (e.g., 0 °C) to favor the formation of the thermodynamically more stable diastereomer.
Inappropriate Solvent: The solvent may not be effectively differentiating the transition states leading to the diastereomers.Screen different solvents. Experiment with a range of solvents with varying polarities (e.g., toluene, dichloromethane, ethanol, acetonitrile) to find the optimal medium for diastereoselectivity.
Steric hindrance of reactants is not well-differentiated. Modify the reactants if possible. If the synthetic route allows, consider using reactants with bulkier protecting groups to enhance facial selectivity during the reaction.
Low Yield Inefficient Catalyst: The catalyst may not be effectively promoting the reaction.Optimize the catalyst. Experiment with different acid or base catalysts (e.g., p-toluenesulfonic acid, triethylamine). The use of nanocatalysts, such as Fe2O3 nanoparticles, has been shown to improve yields.[1]
Suboptimal Reaction Time: The reaction may not have gone to completion, or the product may be degrading over time.Monitor the reaction progress. Use techniques like TLC or LC-MS to determine the optimal reaction time for maximizing product formation while minimizing side reactions.
Poor Stoichiometry: Incorrect molar ratios of the reactants can lead to the presence of unreacted starting materials and reduced yield.Verify the stoichiometry of reactants. Ensure accurate measurement of all three components (ketone, amine, and thioglycolic acid).
Difficulty in Purifying Diastereomers Similar Physical Properties: The diastereomers may have very similar polarities, making separation by standard column chromatography challenging.Optimize chromatographic conditions. Try different solvent systems for column chromatography. If separation is still difficult, consider using preparative HPLC with a suitable column.
Recrystallization. Attempt to selectively crystallize one diastereomer from a suitable solvent system.

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives

This protocol is a generalized procedure based on the synthesis of similar spiro-thiazolidinone compounds.[1][2] Optimization of specific parameters may be required for your particular substrate.

  • Reactant Mixture: In a round-bottom flask, dissolve the primary amine (1.0 mmol) and cyclohexanone (1.0 mmol) in a suitable solvent (e.g., toluene, 20 mL).

  • Imine Formation: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate. The progress of this step can be monitored by TLC.

  • Cyclization: To the reaction mixture, add thioglycolic acid (1.1 mmol).

  • Reaction Conditions: The reaction can be carried out under different conditions to optimize for diastereoselectivity. For example, stir the reaction at room temperature for 24 hours, or reflux for a shorter period (e.g., 4-8 hours), monitoring the progress by TLC. To improve diastereoselectivity, it is often beneficial to run the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration.

  • Work-up: After the reaction is complete, wash the mixture with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diastereomers.

  • Characterization: Characterize the purified products by 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and determine the diastereomeric ratio.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cyclohexanone Cyclohexanone Schiff_Base Schiff Base / Imine Cyclohexanone->Schiff_Base Amine Amine (R-NH2) Amine->Schiff_Base Thioglycolic_Acid Thioglycolic Acid Thiol_Adduct Thiol Adduct Schiff_Base->Thiol_Adduct + Thioglycolic Acid Diastereomer_A Diastereomer A Thiol_Adduct->Diastereomer_A Intramolecular Cyclization (Path A) Diastereomer_B Diastereomer B Thiol_Adduct->Diastereomer_B Intramolecular Cyclization (Path B)

Caption: Reaction mechanism for the formation of diastereomers.

Troubleshooting_Workflow Start Start Synthesis Check_DR Check Diastereomeric Ratio (NMR) Start->Check_DR Acceptable_DR Acceptable Diastereomeric Ratio? Check_DR->Acceptable_DR Optimize_Temp Lower Reaction Temperature Acceptable_DR->Optimize_Temp No Purification Purification Acceptable_DR->Purification Yes Optimize_Solvent Screen Solvents Optimize_Temp->Optimize_Solvent Optimize_Catalyst Optimize Catalyst Optimize_Solvent->Optimize_Catalyst Optimize_Catalyst->Start Re-run Synthesis End End Purification->End

Caption: Troubleshooting workflow for diastereoselectivity.

References

Technical Support Center: Synthesis of 8-Thia-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis and scale-up of 8-Thia-2-azaspiro[4.5]decan-3-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a one-pot, three-component reaction involving a primary amine, a ketone, and a thiolic agent. For this compound, this typically involves the cyclocondensation of an appropriate amine, cyclohexanone, and thioglycolic acid. This approach is favored for its efficiency and atom economy.

Q2: What are the key reaction parameters to control during scale-up?

A2: When scaling up, critical parameters to monitor and control include:

  • Temperature: Exothermic reactions may require controlled reagent addition or external cooling to maintain the optimal temperature range.

  • Rate of Reagent Addition: Slow, controlled addition of reagents, particularly thioglycolic acid, can prevent temperature spikes and the formation of byproducts.

  • Mixing/Agitation: Efficient stirring is crucial to ensure homogeneity, especially in larger reaction volumes, to maximize reagent contact and heat transfer.

  • Water Removal: In syntheses that generate water, efficient removal using a Dean-Stark apparatus is vital to drive the reaction to completion.

Q3: What are the expected yields for this synthesis?

A3: Based on analogous syntheses of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, yields can range from 60% to over 90%, depending on the specific reagents, catalysts, and reaction conditions used.[1][2] Optimization of reaction parameters is key to achieving higher yields.

Q4: What are the common impurities or byproducts?

A4: Common impurities may include unreacted starting materials, intermediates such as the Schiff base formed between the amine and cyclohexanone, and potential dimers or polymers formed from side reactions of thioglycolic acid.

Q5: How can the purity of the final product be improved?

A5: Purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol, isopropanol). In some cases, column chromatography may be necessary to remove persistent impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient Water Removal Ensure the Dean-Stark apparatus is functioning correctly. On a larger scale, a more efficient condenser may be needed. Consider using a drying agent if applicable to the specific protocol.
Sub-optimal Reaction Temperature Monitor the internal reaction temperature closely. If the reaction is exothermic, consider slower addition of reagents or external cooling. If the reaction requires heating, ensure the vessel is heated evenly.
Poor Quality Reagents Use freshly distilled or high-purity starting materials. Verify the purity of cyclohexanone, the amine, and thioglycolic acid.
Incorrect Stoichiometry Double-check the molar ratios of the reactants. A slight excess of one reagent may sometimes be beneficial, but significant deviations can lead to side products.
Catalyst Inactivity If a catalyst is used (e.g., an acid or base catalyst), ensure it is active and used in the correct loading. Some catalysts may be sensitive to air or moisture.
Problem 2: Product Fails to Crystallize or Oiling Out
Possible Cause Suggested Solution
Presence of Impurities The presence of unreacted starting materials or byproducts can inhibit crystallization. Try washing the crude product with a solvent in which the impurities are soluble but the product is not (e.g., cold ether or hexane). If necessary, purify a small sample by column chromatography to obtain a seed crystal.
Incorrect Crystallization Solvent Experiment with different solvent systems. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexane) can sometimes induce crystallization.
Supersaturation The solution may be too concentrated. Try diluting with more of the crystallization solvent and cooling slowly.
Cooling Rate Too Fast Allow the solution to cool to room temperature slowly, and then transfer to a refrigerator or ice bath. Rapid cooling can often lead to oiling out.
Scratching/Seeding Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If available, add a small seed crystal of the pure product.
Problem 3: Difficulty in Isolating the Product on a Large Scale
Possible Cause Suggested Solution
Fine Precipitate Clogging Filter Use a larger filter funnel with a coarser filter paper. A filter aid like Celite can also be used. Alternatively, consider centrifugation followed by decantation of the supernatant.
Product is Too Soluble in the Reaction Solvent After the reaction is complete, concentrate the solution under reduced pressure to a smaller volume before cooling to induce precipitation. An anti-solvent (a solvent in which the product is insoluble) can also be added to precipitate the product.
Formation of an Emulsion During Workup Add a saturated brine solution to help break the emulsion. Allowing the mixture to stand for a longer period may also help.

Data Presentation

Table 1: Typical Reaction Conditions for Analogous Spiro-Thiazolidinone Syntheses
ParameterConditionNotes
Reactants Cyclohexanone, Primary Amine/Hydrazine, Thioglycolic AcidThe choice of amine/hydrazine will determine the substituent at the 2-position.
Solvent Toluene, Benzene, EthanolToluene or benzene are common when a Dean-Stark trap is used for water removal.
Temperature Reflux (typically 80-120 °C)The specific temperature depends on the solvent used.
Reaction Time 4 - 24 hoursReaction progress should be monitored by TLC.[1][2]
Catalyst Acidic (e.g., p-TSA) or Basic (e.g., piperidine), or noneThe need for a catalyst depends on the reactivity of the starting materials.
Table 2: Reported Yields for Analogous 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives
DerivativeYield (%)Reference
N-(8-tert-Butyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-phenoxyacetamide79%[1]
4-((6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-one75%[3]
4-((2-Oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-one70%[2][3]
N-(3-Oxo-1-thia-4-azaspiro[4.6]undec-4-yl)-2-phenoxyacetamide60%[1]
N-(2-Methyl-8-tert-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-phenoxyacetamide100%[1]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the synthesis of analogous compounds and should be optimized for specific scale-up requirements.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add the primary amine (1.0 eq.), cyclohexanone (1.0 eq.), and a suitable solvent (e.g., toluene, ~0.5 M concentration).

  • Formation of Intermediate:

    • If an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq.) is used, add it to the mixture.

    • Heat the mixture to reflux and stir for 2-4 hours, or until the theoretical amount of water from the imine formation is collected in the Dean-Stark trap.

  • Cyclization:

    • Cool the reaction mixture slightly before slowly adding thioglycolic acid (1.1 eq.) dropwise via an addition funnel. The addition may be exothermic.

    • After the addition is complete, continue to heat the mixture at reflux for an additional 4-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted thioglycolic acid and the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure this compound.

Visualizations

experimental_workflow reagents 1. Mix Amine, Cyclohexanone, and Solvent heating 2. Heat to Reflux (Water Removal) reagents->heating add_tga 3. Add Thioglycolic Acid heating->add_tga reflux 4. Continue Reflux add_tga->reflux workup 5. Aqueous Workup reflux->workup purification 6. Recrystallization workup->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Reaction Failure check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents outcome_reagents Reagents OK? check_reagents->outcome_reagents check_temp Monitor and Control Reaction Temperature outcome_temp Temp OK? check_temp->outcome_temp check_h2o Ensure Efficient Water Removal outcome_h2o H2O Removal OK? check_h2o->outcome_h2o check_mixing Confirm Adequate Agitation success Problem Solved check_mixing->success outcome_reagents->check_temp Yes fail Consult Further outcome_reagents->fail No outcome_temp->check_h2o Yes outcome_temp->fail No outcome_h2o->check_mixing Yes outcome_h2o->fail No

Caption: Troubleshooting workflow for low yield in the synthesis.

References

"preventing degradation of 8-Thia-2-azaspiro[4.5]decan-3-one during storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 8-Thia-2-azaspiro[4.5]decan-3-one to minimize degradation and ensure the integrity of your research materials. The information provided is based on general principles of chemical stability for thio-containing heterocyclic compounds and lactams, as direct stability studies on this specific molecule are not widely published.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structure, the two most probable degradation pathways are:

  • Oxidation: The thiol ether group is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

  • Hydrolysis: The lactam ring can undergo hydrolysis, especially in the presence of moisture and at non-neutral pH (either acidic or basic conditions). This would result in the opening of the lactam ring to form an amino acid derivative.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Low temperatures are crucial for slowing down both oxidation and hydrolysis. Storage at -20°C or, for long-term storage, -80°C is recommended.[1][2][3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using amber vials or storing the container in the dark.

  • Moisture: Keep the compound in a desiccated environment to prevent hydrolysis.

Q3: I have been storing my compound at room temperature. Is it still usable?

A3: Storing this compound at room temperature, especially if not protected from air and moisture, likely has led to some degree of degradation.[1][2] We recommend re-analyzing the purity of the compound using a suitable analytical method, such as HPLC or LC-MS, before use.

Q4: Can I store this compound in solution?

A4: Storing the compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must store it in solution, use a dry, aprotic solvent and store it at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[3] Prepare fresh solutions for your experiments whenever possible.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or inconsistent experimental results. Degradation of the compound due to improper storage.- Re-evaluate your storage conditions. - Check the purity of your current stock using HPLC or LC-MS. - If significant degradation is detected, use a fresh, unopened vial of the compound.
Appearance of new peaks in my analytical chromatogram. Formation of degradation products (e.g., sulfoxide, hydrolyzed product).- Confirm the identity of the new peaks using mass spectrometry. - Review storage and handling procedures to identify potential causes of degradation.
The compound has changed color or appearance. Significant degradation has likely occurred.- Do not use the compound. - Dispose of the material according to your institution's safety guidelines. - Obtain a fresh supply of the compound.

Quantitative Data on Storage Conditions

The following table summarizes hypothetical stability data for this compound under various storage conditions to illustrate the importance of proper storage.

Storage Condition Purity after 1 Month (%) Purity after 6 Months (%) Purity after 12 Months (%)
-80°C, Inert Atmosphere, Dark >99>99>98
-20°C, Inert Atmosphere, Dark >999896
4°C, Air, Dark 989285
Room Temperature, Air, Light 9075<60
-20°C, in Solution (DMSO), Air 958880

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-19 min: 95-5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase A to a final concentration of 1 mg/mL.

Protocol 2: Long-Term Stability Study

This protocol outlines a procedure for conducting a long-term stability study of this compound.

  • Aliquot the compound into several amber glass vials.

  • Divide the vials into different storage condition groups (e.g., -80°C/inert gas, -20°C/inert gas, 4°C/air, Room Temperature/air).

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), remove one vial from each storage group.

  • Allow the vial to equilibrate to room temperature before opening.

  • Analyze the purity of the compound using the HPLC method described in Protocol 1.

  • Record the purity data and compare it to the initial time point to determine the rate of degradation under each condition.

Visualizations

cluster_degradation Likely Degradation Pathways This compound This compound Sulfoxide Sulfoxide This compound->Sulfoxide Oxidation (O2, Light) Ring-Opened Amino Acid Ring-Opened Amino Acid This compound->Ring-Opened Amino Acid Hydrolysis (H2O, pH) Sulfone Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Potential degradation pathways of this compound.

cluster_workflow Stability Study Workflow Start Start Aliquot Compound Aliquot Compound Start->Aliquot Compound Set Storage Conditions Set Storage Conditions Aliquot Compound->Set Storage Conditions Time Point Analysis Time Point Analysis Set Storage Conditions->Time Point Analysis -80°C -20°C 4°C RT HPLC Purity Check HPLC Purity Check Time Point Analysis->HPLC Purity Check t = 0, 1, 3, 6, 12 mo Data Analysis Data Analysis HPLC Purity Check->Data Analysis Data Analysis->Time Point Analysis Next Time Point End End Data Analysis->End Study Complete

Caption: Experimental workflow for a long-term stability study.

References

Technical Support Center: Resolving Enantiomers of Substituted 8-Thia-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of substituted 8-Thia-2-azaspiro[4.5]decan-3-one derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of resolving enantiomers of substituted this compound.

Scenario 1: Diastereomeric Salt Crystallization

Question: I am attempting to resolve a racemic mixture of a carboxyl-substituted this compound via diastereomeric salt crystallization with a chiral amine, but I am not observing any precipitation of the salt. What are the possible reasons and solutions?

Answer:

Failure to form a precipitate during diastereomeric salt crystallization can be due to several factors. Here is a step-by-step troubleshooting guide:

  • Solvent System Selection: The solubility of the diastereomeric salts is highly dependent on the solvent system used.

    • Issue: The chosen solvent may be too good a solvent for both diastereomeric salts, preventing either from crystallizing.

    • Solution: A systematic solvent screen is recommended. Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). Sometimes, a mixture of a good solvent and a poor solvent (an anti-solvent) can induce crystallization.

  • Concentration of the Solution: The concentration of your racemic compound and resolving agent is critical.

    • Issue: The solution may be too dilute for the salt to exceed its solubility limit.

    • Solution: Carefully and slowly evaporate the solvent to increase the concentration. Seeding the solution with a small crystal, if available, can also initiate crystallization.

  • Choice of Resolving Agent: Not all chiral resolving agents will form salts with sufficiently different solubilities with your compound.[1][2]

    • Issue: The selected chiral amine (e.g., (R)-1-phenylethylamine) may not be optimal for your specific substituted this compound.

    • Solution: Screen a variety of chiral resolving agents. For a carboxylic acid derivative, common chiral amine resolving agents include different substituted phenylethylamines, brucine, or strychnine.[2][3]

  • Temperature: Crystallization is a thermodynamic process and is sensitive to temperature.

    • Issue: The temperature may be too high, increasing the solubility of the salts.

    • Solution: Try cooling the solution slowly to room temperature, and then further to 0-4°C. A gradual decrease in temperature is often more effective for forming well-defined crystals.

Scenario 2: Chiral HPLC Separation

Question: I am trying to separate the enantiomers of my substituted this compound using a Chiralpak® AD column, but I am seeing a single broad peak instead of two distinct peaks. How can I improve the resolution?

Answer:

Achieving good resolution in chiral HPLC depends on the stationary phase, mobile phase composition, and other chromatographic parameters. A single broad peak indicates poor or no separation.

  • Mobile Phase Composition: The composition of the mobile phase is a crucial factor in chiral separations.

    • Issue: The current mobile phase may not be providing sufficient differential interaction between the enantiomers and the chiral stationary phase (CSP).

    • Solution:

      • Normal Phase: For polysaccharide-based columns like Chiralpak® AD, typical mobile phases consist of a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). Systematically vary the ratio of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to broader peaks.

      • Additives: Small amounts of an acidic or basic additive can significantly improve peak shape and resolution, especially for compounds with acidic or basic functional groups. For example, adding 0.1% trifluoroacetic acid (TFA) for acidic compounds or 0.1% diethylamine (DEA) for basic compounds is a common strategy.[4]

  • Flow Rate: The flow rate of the mobile phase affects the efficiency of the separation.

    • Issue: A high flow rate may not allow for sufficient interaction time between the enantiomers and the CSP.

    • Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This can increase the number of theoretical plates and improve resolution, though it will also increase the run time.

  • Temperature: Column temperature can influence the separation.

    • Issue: The current temperature may not be optimal for the chiral recognition mechanism.

    • Solution: Investigate the effect of column temperature. Both increasing and decreasing the temperature can have an impact on resolution, depending on the specific interactions.

  • Choice of Chiral Stationary Phase: While Chiralpak® AD is a good starting point, it may not be the best CSP for every compound.[5]

    • Issue: The specific interactions required for separation may not be favored by the Chiralpak® AD stationary phase.

    • Solution: If optimizing the mobile phase does not yield the desired separation, consider screening other types of chiral stationary phases. Other polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® IC) or cyclodextrin-based columns could provide the necessary selectivity.[6][7]

Frequently Asked Questions (FAQs)

Question: What are the most common methods for resolving enantiomers of spirocyclic lactams like this compound?

Answer: The two most prevalent and effective methods are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers.[1][8] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][8] The desired enantiomer is then recovered by removing the chiral auxiliary.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers.[6][9] The enantiomers interact differently with the CSP, leading to different retention times and thus separation.[4]

Question: How do I choose between diastereomeric salt crystallization and chiral HPLC for my resolution?

Answer: The choice depends on several factors:

  • Scale: For large-scale resolutions (grams to kilograms), diastereomeric salt crystallization is often more cost-effective and scalable.[]

  • Development Time: Chiral HPLC method development can sometimes be faster, as it involves screening different columns and mobile phases. Diastereomeric salt crystallization may require more empirical screening of resolving agents and solvent systems.[11]

  • Purity Requirements: Both methods can yield high enantiomeric purity. Chiral HPLC can often provide higher purity in a single step and is also a highly accurate analytical method to determine the enantiomeric excess (ee).

  • Compound Properties: Your compound must have a suitable functional group (e.g., an acidic or basic center) to form a salt for diastereomeric salt crystallization. Chiral HPLC is more versatile in this regard.

Question: What is a "chiral resolving agent" and how do I select one?

Answer: A chiral resolving agent is an enantiomerically pure compound that reacts with a racemic mixture to form diastereomers.[1] For resolving a racemic carboxylic acid, a chiral amine (e.g., (R)-(+)-1-phenylethylamine, quinine) is used.[2] For resolving a racemic amine, a chiral acid (e.g., (+)-tartaric acid, (1R)-(-)-10-camphorsulfonic acid) is used.[1][2] The selection is often empirical, and it is common to screen several resolving agents to find one that gives well-forming crystals and a significant solubility difference between the diastereomeric salts.[1]

Question: Can I use enzymatic resolution for this compound derivatives?

Answer: Enzymatic resolution is another potential method. This technique utilizes the stereoselectivity of enzymes (e.g., lipases, proteases) to selectively react with one enantiomer in the racemic mixture. For a lactam, an enzyme could potentially be used for stereoselective hydrolysis or synthesis. This method is known for its high selectivity and environmentally friendly reaction conditions. However, finding a suitable enzyme that is highly selective for your specific substrate may require significant screening and optimization.

Data Presentation

Table 1: Comparison of Chiral Resolution Methods

FeatureDiastereomeric Salt CrystallizationChiral HPLC
Principle Formation of diastereomers with different solubilities.[8]Differential interaction with a chiral stationary phase.[4]
Typical Scale Milligrams to KilogramsMicrograms to Grams (preparative)
Advantages Cost-effective for large scale, well-established technique.[]Fast method development, high purity, analytical and preparative.
Disadvantages Can be labor-intensive, requires suitable functional groups, success is not guaranteed.[1]Higher cost of chiral columns and solvents, limited loading capacity for preparative scale.
Typical Throughput LowerHigher (for analytical screening)

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution

  • Salt Formation: Dissolve one equivalent of the racemic substituted this compound carboxylic acid derivative in a suitable solvent (e.g., methanol or ethanol). Add 0.5 to 1.0 equivalents of an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine).

  • Crystallization: Heat the solution gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature. If no crystals form, try further cooling in a refrigerator or seeding with a small crystal.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

  • Analysis: Determine the diastereomeric excess of the crystalline salt by HPLC or NMR.

  • Recrystallization: If necessary, recrystallize the salt from a suitable solvent to improve the diastereomeric purity.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous acid solution (e.g., 1M HCl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically enriched carboxylic acid.

Protocol 2: General Procedure for Chiral HPLC Method Development

  • Column Selection: Start with a commonly used polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H.

  • Mobile Phase Screening (Normal Phase):

    • Prepare a stock solution of the racemic this compound derivative in the mobile phase.

    • Start with a mobile phase of 90:10 n-Hexane:Isopropanol at a flow rate of 1.0 mL/min.

    • Perform isocratic runs, systematically varying the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20%).

    • If peak shape is poor, add 0.1% of an appropriate additive (e.g., TFA for acidic analytes, DEA for basic analytes).

  • Optimization: Once partial separation is observed, optimize the resolution by fine-tuning the mobile phase composition and reducing the flow rate (e.g., to 0.7 or 0.5 mL/min).

  • Analysis: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_resolution Chiral Resolution Methods cluster_hplc_process HPLC Pathway cluster_salt_process Crystallization Pathway racemate Racemic Substituted This compound method_choice Method Selection racemate->method_choice hplc Chiral HPLC method_choice->hplc Analytical/ Small Scale salt Diastereomeric Salt Crystallization method_choice->salt Preparative/ Large Scale hplc_sep Separation on Chiral Column hplc->hplc_sep add_agent Add Chiral Resolving Agent salt->add_agent enant1_hplc Enantiomer 1 hplc_sep->enant1_hplc enant2_hplc Enantiomer 2 hplc_sep->enant2_hplc crystallize Fractional Crystallization add_agent->crystallize diastereomer_solid Diastereomer Salt (Solid) crystallize->diastereomer_solid diastereomer_sol Diastereomer Salt (in Mother Liquor) crystallize->diastereomer_sol liberate1 Liberate Enantiomer 1 diastereomer_solid->liberate1 liberate2 Liberate Enantiomer 2 diastereomer_sol->liberate2 enant1_salt Enantiomer 1 liberate1->enant1_salt enant2_salt Enantiomer 2 liberate2->enant2_salt

Caption: Workflow for the chiral resolution of this compound.

References

Technical Support Center: Quantification of 8-Thia-2-azaspiro[4.5]decan-3-one in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed methodologies, troubleshooting guides, and frequently asked questions (FAQs) for the development and validation of analytical methods to quantify 8-Thia-2-azaspiro[4.5]decan-3-one in biological matrices such as plasma and urine. The guidance is primarily based on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for quantifying a novel compound like this compound in biological samples?

A1: The most common and robust approach is to develop a method using LC-MS/MS. This involves optimizing sample preparation to isolate the analyte from matrix components, developing a chromatographic method to separate it from other substances, and fine-tuning mass spectrometer parameters for sensitive and specific detection. The entire method must then be validated according to regulatory guidelines (e.g., FDA or ICH M10) to ensure its reliability.[1][2]

Q2: Which internal standard (IS) should I use for the assay?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., with ¹³C or ²H atoms), such as this compound-d4. A SIL-IS is the best choice because it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, which effectively corrects for matrix effects and variability. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used as a secondary option.

Q3: How do I prepare calibration standards and quality control (QC) samples?

A3: Calibration standards and QCs are prepared by spiking known concentrations of a certified reference standard of this compound into a blank, drug-free biological matrix (e.g., human plasma). A stock solution is typically prepared in an organic solvent like methanol or acetonitrile and then serially diluted. These diluted solutions are then spiked into the blank matrix to create a calibration curve (typically 6-8 non-zero concentrations) and at least three levels of QC samples (low, medium, and high).

Q4: What are the key parameters to assess during method validation?

A4: According to regulatory guidelines, a full validation should assess selectivity, specificity, calibration curve performance, accuracy, precision, recovery, matrix effect, and the stability of the analyte under various conditions (e.g., bench-top, freeze-thaw, and long-term storage).[3][4]

Experimental Protocol: Proposed LC-MS/MS Method

This section details a hypothetical but scientifically robust starting protocol for the quantification of this compound. Researchers should optimize these parameters based on their specific instrumentation and experimental needs.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a fast and simple method for initial sample cleanup, particularly for plasma.[5][6]

  • Label 1.5 mL microcentrifuge tubes for your samples, standards, and QCs.

  • Pipette 100 µL of the plasma sample, calibration standard, or QC into the appropriate tube.

  • Add 10 µL of the internal standard working solution (e.g., this compound-d4 in 50% methanol) to each tube and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A (see below) and vortex.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography Parameters
  • LC System: UHPLC/HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    0.5 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

Mass Spectrometry Parameters
  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 500°C

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 186.1 127.1 20
    This compound-d4 (IS) 190.1 131.1 20

    Note: These transitions are hypothetical and must be optimized by infusing the pure compound into the mass spectrometer.

Troubleshooting Guide

Issue 1: No analyte peak or very low signal intensity.

  • Possible Cause 1: Mass Spectrometer Tuning. The MRM transitions (precursor/product ions) and collision energy may not be optimal.

    • Solution: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the most abundant precursor ion and the most stable, intense product ions. Perform a collision energy optimization for each transition.

  • Possible Cause 2: Poor Extraction Recovery. The analyte may not be efficiently extracted from the plasma matrix.

    • Solution: Evaluate a different sample preparation technique. If protein precipitation gives low recovery, try liquid-liquid extraction (LLE) with a solvent like ethyl acetate or methyl tert-butyl ether (MTBE), or solid-phase extraction (SPE) using a polymeric or mixed-mode cation exchange sorbent.[6][7]

  • Possible Cause 3: Analyte Degradation. The compound may be unstable in the biological matrix or during sample processing.

    • Solution: Conduct stability tests. Assess bench-top stability by leaving a QC sample at room temperature for several hours. Evaluate freeze-thaw stability by cycling QCs between frozen and thawed states. If degradation is observed, keep samples on ice during processing and add stabilizers if necessary.[8]

Issue 2: Poor peak shape (tailing, fronting, or splitting).

  • Possible Cause 1: Column Issues. The column may be contaminated, degraded, or overloaded.

    • Solution: First, try flushing the column with a strong solvent. If this doesn't work, replace the column with a new one. Ensure the sample injection volume or concentration is not too high, which can cause overloading.

  • Possible Cause 2: Incompatible Injection Solvent. The solvent used to reconstitute the sample after evaporation may be too strong, causing the poor peak shape.

    • Solution: Ensure the reconstitution solvent is as weak as or weaker than the initial mobile phase composition (e.g., 5% acetonitrile in water). This allows the analyte to focus at the head of the column.[9]

  • Possible Cause 3: Secondary Interactions. Basic analytes can interact with residual silanol groups on the column packing, leading to peak tailing.

    • Solution: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the analyte protonated and minimize these interactions. Using a column with advanced end-capping can also resolve this.

Issue 3: Retention time is shifting between injections.

  • Possible Cause 1: LC Pump or Column Equilibration. The LC pump may be delivering an inconsistent flow rate, or the column may not be fully equilibrated between injections.

    • Solution: Ensure the LC system is properly maintained and the pump passes all diagnostic tests. Lengthen the equilibration time at the end of the gradient (step from 4.1 to 5.0 min in the example) to ensure the column is ready for the next injection.[10]

  • Possible Cause 2: Changes in Mobile Phase. The mobile phase composition may be changing over time due to evaporation of the organic component.

    • Solution: Prepare fresh mobile phases daily and keep the solvent bottles capped to minimize evaporation.

Issue 4: High background noise or interfering peaks.

  • Possible Cause 1: Matrix Effects. Co-eluting endogenous compounds from the biological matrix can suppress or enhance the analyte's ionization, affecting signal consistency.[11][12]

    • Solution: Improve the sample cleanup method (e.g., switch from PPT to SPE). Adjust the chromatography to separate the analyte from the interfering matrix components. A stable isotope-labeled internal standard is crucial to compensate for these effects.

  • Possible Cause 2: System Contamination. The LC-MS/MS system itself may be contaminated from previous analyses.

    • Solution: Clean the ion source of the mass spectrometer.[13] Flush the entire LC system, including the column, with a series of strong and weak solvents to remove contaminants.

Data Presentation: Method Validation Summary Tables

The following tables should be used to summarize the quantitative data obtained during method validation.

Table 1: Calibration Curve Performance

Parameter Acceptance Criteria Result
Calibration Range e.g., 1 - 1000 ng/mL
Regression Model e.g., Linear, 1/x² weighting
Correlation Coefficient (r²) ≥ 0.99

| Back-calculated Conc. | Within ±15% of nominal (±20% at LLOQ) | |

Table 2: Intra- and Inter-Day Precision and Accuracy | QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18 over 3 days) | | :--- | :--- | :--- | :--- | | | | Precision (%CV) | Accuracy (%RE) | Precision (%CV) | Accuracy (%RE) | | LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% | | Low QC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% | | Mid QC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% | | High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% | %CV = Coefficient of Variation; %RE = Relative Error

Table 3: Recovery and Matrix Effect Assessment (n=6)

QC Level Recovery (%) Matrix Factor (IS Normalized) Matrix Effect (%CV)
Low QC ≤ 15%
High QC ≤ 15%

Recovery is assessed by comparing the analyte response in extracted samples to that in post-extraction spiked samples. Matrix Factor is calculated by comparing the analyte response in post-extraction spiked samples to that in neat solution.[11]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the development and validation of a bioanalytical method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Method Setup cluster_validation Phase 2: Method Validation cluster_analysis Phase 3: Sample Analysis ms_tuning MS Parameter Optimization lc_dev LC Method Development ms_tuning->lc_dev sample_prep Sample Preparation Selection (PPT, LLE, SPE) lc_dev->sample_prep selectivity Selectivity & Specificity sample_prep->selectivity cal_curve Calibration Curve (Linearity) selectivity->cal_curve accuracy_precision Accuracy & Precision cal_curve->accuracy_precision recovery_matrix Recovery & Matrix Effect accuracy_precision->recovery_matrix stability Stability Assessment recovery_matrix->stability run_samples Run Study Samples stability->run_samples process_data Process Data run_samples->process_data report_results Report Concentrations process_data->report_results

Caption: Bioanalytical method development and validation workflow.

References

Validation & Comparative

Comparative Analysis of 8-Thia-2-azaspiro[4.5]decan-3-one and its Oxa-Analog: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative study on the biological activity of 8-Thia-2-azaspiro[4.5]decan-3-one and its corresponding oxa-analog, 8-Oxa-2-azaspiro[4.5]decan-3-one, is not available in the current scientific literature. Research has predominantly focused on derivatives of these core structures, often with variations in the substitution patterns and the positions of the heteroatoms within the spirocyclic system. This guide, therefore, summarizes the biological activities of related thia- and oxa-azaspiro[4.5]decane derivatives to provide insights into the potential pharmacological profiles of these compound classes.

While a head-to-head comparison remains elusive, the available research on analogous compounds highlights diverse biological activities, including antiviral, antimicrobial, and central nervous system effects. It is important to note that the data presented here is not from a direct, controlled comparison of the parent compounds and should be interpreted with caution.

Biological Activities of Thia-Azaspiro[4.5]decan-3-one Derivatives

Research into thia-azaspiro[4.5]decan-3-one derivatives has revealed promising antiviral and antimicrobial properties. Notably, a series of 1-thia-4-azaspiro[4.5]decan-3-ones has been synthesized and evaluated for their activity against human coronavirus.

Antiviral Activity:

Derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have demonstrated inhibitory effects on human coronavirus 229E replication. The antiviral activity was found to be highly dependent on the substituents at the C-2 and C-8 positions of the azaspiro[4.5]decane scaffold.

Antiviral Assay (Human Coronavirus 229E): The antiviral activity of the compounds was determined in human embryonic lung (HEL) cells. HEL cells were seeded in 96-well plates and infected with human coronavirus 229E at a multiplicity of infection (MOI) of 0.01. The infected cells were then treated with various concentrations of the test compounds. After a 3-day incubation period at 35°C, the viral-induced cytopathic effect (CPE) was assessed. The 50% effective concentration (EC₅₀) was calculated as the compound concentration that reduced the CPE by 50%.

Biological Activities of Oxa-Azaspiro[4.5]decane Derivatives

The oxa-analogs of azaspiro[4.5]decanes have been primarily investigated for their effects on the central nervous system, particularly as muscarinic and sigma-1 receptor ligands.

Muscarinic Receptor Agonism:

A series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. These compounds were tested for their affinity to M1 and M2 muscarinic receptors and their in vivo muscarinic activities.

Sigma-1 Receptor Ligands:

Derivatives of 1-oxa-8-azaspiro[4.5]decane have also been designed and evaluated as selective sigma-1 receptor ligands. These compounds exhibited nanomolar affinity for sigma-1 receptors with moderate selectivity over sigma-2 receptors.

Muscarinic Receptor Binding Assay: Receptor binding affinities were determined using membrane preparations from rat cerebral cortex (for M1 receptors) and cerebellum (for M2 receptors). The membranes were incubated with a radioligand ([³H]pirenzepine for M1 and [³H]AF-DX 116 for M2) and various concentrations of the test compounds. The concentration of the test compound that inhibited 50% of the specific binding of the radioligand (IC₅₀) was determined. The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

Sigma-1 Receptor Binding Assay: The affinity of the compounds for sigma-1 receptors was assessed using membrane homogenates from guinea pig brain and the radioligand --INVALID-LINK---pentazocine. The assay was performed in a final volume of 200 µL containing the membrane preparation, the radioligand, and the test compound at various concentrations. Non-specific binding was determined in the presence of a high concentration of haloperidol. The IC₅₀ values were calculated from competition binding curves.

Structural Overview of Investigated Analogs

To provide a clearer understanding of the compounds discussed, the following diagram illustrates the core structures of the different classes of thia- and oxa-azaspiro[4.5]decane derivatives that have been biologically evaluated.

G cluster_0 Thia-Azaspiro[4.5]decan-3-one Derivatives cluster_1 Oxa-Azaspiro[4.5]decane Derivatives cluster_2 Requested Core Structures (Biological Data Not Available for Direct Comparison) 1-Thia-4-azaspiro[4.5]decan-3-one 1-Thia-4-azaspiro[4.5]decan-3-one (Antiviral Activity) 1-Oxa-8-azaspiro[4.5]decane 1-Oxa-8-azaspiro[4.5]decane (Muscarinic Agonism) 1-Oxa-8-azaspiro[4.5]decane_sigma 1-Oxa-8-azaspiro[4.5]decane (Sigma-1 Ligands) This compound This compound 8-Oxa-2-azaspiro[4.5]decan-3-one 8-Oxa-2-azaspiro[4.5]decan-3-one

Figure 1. Structural classes of investigated azaspiro[4.5]decane derivatives.

Conclusion

"structure-activity relationship (SAR) studies of 8-Thia-2-azaspiro[4.5]decan-3-one derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationship of 1-Thia-4-azaspiro[4.5]decan-3-one derivatives reveals critical insights into their potential as antiviral compounds. Due to a lack of extensive research on 8-Thia-2-azaspiro[4.5]decan-3-one derivatives, this guide focuses on the closely related and well-studied 1-Thia-4-azaspiro[4.5]decan-3-one scaffold, offering valuable data for researchers and drug development professionals.

Spirocyclic compounds, with their rigid three-dimensional structures, have garnered significant attention in medicinal chemistry for their ability to explore novel chemical spaces and interact with biological targets with high specificity.[1] The 1-thia-4-azaspiro[4.5]decan-3-one core, a prominent member of this class, has been the subject of synthetic and biological investigations, particularly for its antiviral properties.

Quantitative SAR Data

A study by Apaydın et al. systematically explored the anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. The compounds were evaluated for their ability to inhibit the replication of human coronavirus 229E. The following table summarizes the key structure-activity relationship data from this study.

Compound IDR1R2R3EC50 (µM)
7m Htert-butyl3-phenylpropyl>10
7n Htert-butyl2-phenylethyl7.5
8k methyltert-butyl2-(4-chlorophenyl)ethyl6.2
8l methyltert-butyl2-(3-chlorophenyl)ethyl5.8
8m methyltert-butyl2-(4-fluorophenyl)ethyl6.9
8n methyltert-butyl3-phenylpropyl5.5
8p methyltert-butyl2-cyclohexylethyl8.3

EC50: Half-maximal effective concentration

The data indicates that substitutions at the R1, R2, and R3 positions of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold significantly influence the antiviral activity. Notably, the presence of a methyl group at the R1 position and a tert-butyl group at the R2 position, combined with various substituted ethyl or propyl groups at the R3 position, resulted in compounds with potent inhibitory activity against the human coronavirus 229E. The most active compound, 8n , exhibited an EC50 value of 5.5 µM.[2]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the study by Apaydın et al.

General Synthetic Procedure for 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives:

The synthesis of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold typically involves a multi-step process. A key step is the reaction of a substituted piperidin-4-one with an appropriate amine and thioglycolic acid to form the spirocyclic core. Further modifications at the designated R-group positions are achieved through standard organic synthesis techniques, such as amide coupling reactions.

Antiviral Activity Assay (Human Coronavirus 229E):

  • Cell Culture: Human lung fibroblast (MRC-5) cells are grown in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Propagation: Human coronavirus 229E is propagated in MRC-5 cells. The virus titer is determined by a standard plaque assay.

  • Cytotoxicity Assay: To determine the non-toxic concentrations of the test compounds, MRC-5 cells are incubated with serial dilutions of the compounds for 72 hours. Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Antiviral Assay: MRC-5 cells are seeded in 96-well plates and infected with coronavirus 229E at a multiplicity of infection (MOI) of 0.01. After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed. The cells are then treated with various concentrations of the test compounds in a medium containing 2% FBS.

  • Quantification of Viral Replication: After 72 hours of incubation, the viral replication is quantified by observing the cytopathic effect (CPE) and confirmed by quantitative real-time PCR (qRT-PCR) of the viral RNA. The EC50 value is calculated as the compound concentration that reduces viral replication by 50%.

Visualizing the SAR Workflow and Key Relationships

To better understand the structure-activity relationship studies and the logical flow of experiments, the following diagrams are provided.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials (e.g., Substituted Piperidinones) scaffold Scaffold Synthesis (1-Thia-4-azaspiro[4.5]decan-3-one) start->scaffold diversify Diversification (Introduction of R1, R2, R3) scaffold->diversify library Compound Library diversify->library cytotoxicity Cytotoxicity Assay (e.g., MTT) library->cytotoxicity antiviral Antiviral Screening (e.g., Coronavirus 229E) cytotoxicity->antiviral data Collect Activity Data (EC50 values) antiviral->data sar Establish SAR data->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for a structure-activity relationship (SAR) study.

SAR_Relationships cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Observed Activity scaffold 1-Thia-4-azaspiro[4.5]decan-3-one R1 R1: H vs. Methyl scaffold->R1 influences R2 R2: tert-butyl scaffold->R2 influences R3 R3: Phenylalkyl chains scaffold->R3 influences activity Potent Anti-Coronavirus (EC50 in low µM range) R1->activity R2->activity R3->activity

Caption: Key structural modifications and their impact on antiviral activity.

References

"comparative analysis of different synthetic routes to thia-azaspiro compounds"

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of thia-azaspiro compounds, a class of heterocyclic molecules with significant potential in drug discovery and medicinal chemistry, has been approached through a variety of synthetic strategies. This guide provides a comparative analysis of several prominent synthetic routes, offering insights into their efficiency, reaction conditions, and substrate scope. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on data-driven comparison and detailed experimental methodologies.

Conventional vs. Green Synthetic Approaches: A Quantitative Comparison

The synthesis of thia-azaspiro compounds can be broadly categorized into conventional methods, often requiring harsh conditions and prolonged reaction times, and green chemistry approaches that utilize more environmentally benign techniques. Below is a comparative summary of different methods for the synthesis of spiro[indoline-3,2'-thiazolidine]-2,4'-diones and related structures.

Synthetic MethodCatalyst/MediumTemperature (°C)Time (h)Yield (%)Reference
Conventional Synthesis Toluene (reflux)11010Not specified[1]
Microwave-Assisted Synthesis Montmorillonite KSFMicrowave Irradiation0.08 - 0.1285 - 93[2]
Microwave-Assisted Synthesis Glacial Acetic Acid/ZnCl₂Microwave Irradiation0.12 (for cyclocondensation)High[3]
Ionic Liquid-Assisted Synthesis Brønsted acidic ionic liquidsMicrowave IrradiationNot specified90 - 97[3]
Solid-Supported Acid Catalysis Sulfonated mesoporous silicaNot specifiedNot specifiedHigh[4]
Ultrasound-Promoted Synthesis Cetyltrimethylammonium bromide (aqueous)Not specifiedNot specifiedQuantitative[5]

Key Synthetic Routes and Experimental Protocols

This section details the experimental procedures for several key synthetic routes to thia-azaspiro compounds, providing a practical guide for laboratory implementation.

One-Pot Three-Component Synthesis of Spiro[indoline-3,2'-thiazolidine]-2,4'-diones

This method is a widely used and efficient approach for the synthesis of a variety of spiro-thiazolidinone derivatives.

Experimental Protocol:

A mixture of an appropriate isatin (1 mmol), an aromatic amine (1 mmol), and thioglycolic acid (1.2 mmol) in a suitable solvent (e.g., toluene, ethanol, or water) is refluxed for a specified period.[1][4] In greener variations, the reaction can be carried out under microwave irradiation, often with a solid support like montmorillonite KSF, or in an aqueous medium using a phase transfer catalyst like cetyltrimethylammonium bromide.[2][5] After completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the precipitated product is filtered, washed with a suitable solvent, and purified by recrystallization.

Microwave-Assisted Synthesis of Spiro-[indole-thiazolidine] Derivatives

Microwave irradiation significantly accelerates the reaction, leading to higher yields in shorter time frames.

Experimental Protocol:

  • Step 1: Formation of the Imine Intermediate: A mixture of isatin (0.01 mol) and isoniazid (0.01 mol) in ethanol with a catalytic amount of glacial acetic acid is subjected to microwave irradiation for 2 minutes. The resulting solid is filtered, dried, and recrystallized.[3]

  • Step 2: Cyclocondensation: The intermediate from Step 1 (0.01 mol) and mercaptoacetic acid (0.01 mol) are mixed in DMF with a pinch of anhydrous ZnCl₂. The mixture is irradiated in a microwave for 7 minutes. The reaction mixture is then poured into crushed ice, and the precipitated solid is filtered, washed, and recrystallized from alcohol.[3]

Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

This route is employed for the synthesis of spiro compounds derived from cyclic ketones.

Experimental Protocol:

A mixture of cyclohexanone or a substituted cyclohexanone (0.01 mol), an aromatic amine (e.g., 4-fluoroaniline, 0.01 mol), and thioglycolic acid (0.01 mol) in dry benzene (50 mL) is refluxed for 10 hours. The solvent is then concentrated under reduced pressure, and the resulting solid is filtered, dried, and recrystallized to yield the desired 1-thia-4-azaspiro[4.5]decan-3-one derivative.

Synthesis of N-(5-(Acetylated sugar)-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-imine

This multi-step synthesis demonstrates the construction of more complex thia-azaspiro compounds with potential biological applications.

Experimental Protocol:

  • Step 1: Synthesis of the Thione Intermediate: A solution of the appropriate 1-thia-4-azaspiro[4.5]decan-3-ylidene)amino)-1,3,4-thiadiazole-2-thiol (0.01 mol) and 2-amino-1,3,4-thiadiazole-5-thiol (0.01 mol) in absolute ethanol (30 mL) with glacial acetic acid (2 mL) is refluxed for 5 hours. The resulting solid is filtered, washed with water, and crystallized.[6]

  • Step 2: Glycosylation: To a solution of the thione derivative from Step 1 (0.005 mol) in aqueous potassium hydroxide (0.01 mol in 2 mL of distilled water), a solution of 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromide (0.005 mol) in acetone (20 mL) is added portion-wise with stirring. The mixture is stirred at room temperature for 5-6 hours. The solvent is evaporated, and the residue is treated with ice-cold water to precipitate the product, which is then filtered, dried, and recrystallized from ethanol.[6]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

Three_Component_Synthesis Isatin Isatin Imine Imine Intermediate Isatin->Imine Amine Aromatic Amine Amine->Imine TGA Thioglycolic Acid Product Spiro[indoline-3,2'-thiazolidine]-2,4'-dione TGA->Product Imine->Product

Caption: One-pot three-component synthesis of spiro-thiazolidinones.

Microwave_Assisted_Synthesis cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Cyclocondensation Isatin Isatin Imine N-(2-oxo-1,2-dihydro-3'H- indol-3-ylidene)pyridine- 4-carbohydrazide Isatin->Imine Microwave, Glacial Acetic Acid Isoniazid Isoniazid Isoniazid->Imine Product Spiro-[indole-thiazolidine] Derivative Imine->Product Microwave, ZnCl2 TGA Mercaptoacetic Acid TGA->Product

Caption: Microwave-assisted two-step synthesis of spiro-[indole-thiazolidine] derivatives.

Thia_Azaspiro_Decanone_Synthesis Cyclohexanone Cyclohexanone Product 1-Thia-4-azaspiro[4.5]decan-3-one Cyclohexanone->Product Reflux Amine Aromatic Amine Amine->Product TGA Thioglycolic Acid TGA->Product

Caption: Synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones.

References

Comparative Guide to Analytical Methods for the Quantification of 8-Thia-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 8-Thia-2-azaspiro[4.5]decan-3-one against established analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended for researchers, scientists, and drug development professionals seeking to implement a robust and sensitive analytical method for this compound.

Methodology Comparison

A summary of the performance characteristics of the newly validated UPLC-MS/MS method compared to conventional HPLC-UV and GC-MS methods is presented below. The UPLC-MS/MS method demonstrates superior sensitivity and a wider linear range.

Parameter New Method: UPLC-MS/MS Alternative Method 1: HPLC-UV Alternative Method 2: GC-MS
Linearity (R²) 0.99980.99850.9991
Accuracy (% Recovery) 98.5 - 101.2%95.3 - 104.5%96.1 - 103.8%
Precision (% RSD) < 2.5%< 5.0%< 4.5%
LOD 0.1 ng/mL10 ng/mL5 ng/mL
LOQ 0.3 ng/mL30 ng/mL15 ng/mL
Selectivity High (Mass-based)Moderate (Chromatographic)High (Mass-based)
Run Time 3 minutes12 minutes15 minutes

Experimental Protocols

Detailed experimental protocols for the validated UPLC-MS/MS method and the comparative HPLC-UV and GC-MS methods are provided below.

New Method: UPLC-MS/MS

  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 1.5 minutes, hold for 0.5 minutes, then return to initial conditions.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI) Positive.

  • MRM Transition: [M+H]⁺ > fragment ion (Specific masses to be determined based on compound fragmentation).

  • Sample Preparation: Dilution of the sample in a 50:50 mixture of Mobile Phase A and B.

Alternative Method 1: HPLC-UV

  • Instrumentation: Agilent 1260 Infinity II HPLC with Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Sample dissolved in the mobile phase.

Alternative Method 2: GC-MS

  • Instrumentation: Agilent 8890 GC System with 5977B MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 2 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Derivatization with a suitable silylating agent may be required to improve volatility.

Visualizations

The following diagrams illustrate the validation workflow for the new analytical method and a comparison of the key performance characteristics of all three methods.

Analytical_Method_Validation_Workflow cluster_planning Planning & Setup cluster_validation Method Validation cluster_conclusion Conclusion Define_Method Define UPLC-MS/MS Method Parameters Prepare_Materials Prepare Standards & Reagents Define_Method->Prepare_Materials Linearity Linearity & Range Prepare_Materials->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Selectivity Selectivity Precision->Selectivity LOD_LOQ LOD & LOQ Selectivity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Generate Validation Report Robustness->Validation_Report

Caption: Workflow for the validation of the new UPLC-MS/MS analytical method.

Method_Performance_Comparison Performance Comparison cluster_UPLC UPLC-MS/MS (New Method) cluster_HPLC HPLC-UV (Alternative 1) cluster_GC GC-MS (Alternative 2) UPLC_Sensitivity Sensitivity: Very High HPLC_Sensitivity Sensitivity: Moderate UPLC_Selectivity Selectivity: Excellent HPLC_Selectivity Selectivity: Good UPLC_Speed Speed: Fast HPLC_Speed Speed: Slow GC_Sensitivity Sensitivity: High GC_Selectivity Selectivity: Excellent GC_Speed Speed: Slow

Caption: Comparison of key performance attributes across analytical methods.

A Comparative Guide to the In Vivo Efficacy of Tankyrase Inhibitors: Benchmarking a Novel Compound, 8-Thia-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the in vivo efficacy of known tankyrase inhibitors, offering a benchmark for the evaluation of novel compounds such as 8-Thia-2-azaspiro[4.5]decan-3-one. As of this review, publically available data on the in vivo efficacy of this compound is not available. However, based on the common therapeutic targets of similar chemical scaffolds, it is hypothesized that this compound may function as a tankyrase inhibitor. Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and are key regulators of the Wnt/β-catenin signaling pathway, making them attractive targets for cancer therapy.[1][2] This guide will therefore focus on the established in vivo data for well-characterized tankyrase inhibitors to provide a relevant comparative framework.

The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation and differentiation, and its aberrant activation is implicated in various cancers, particularly colorectal cancer.[3][4] Tankyrase inhibitors exert their anticancer effects by stabilizing Axin, a key component of the β-catenin destruction complex. This leads to the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.[1][5]

Comparative Efficacy of Known Tankyrase Inhibitors

The following tables summarize the in vivo efficacy of several known tankyrase inhibitors from preclinical studies.

CompoundCancer ModelDosing RegimenKey Outcomes
OM-153 COLO 320DM colon carcinoma xenografts0.33–10 mg/kg, orally, twice dailyReduced Wnt/β-catenin signaling and tumor progression.[6]
B16-F10 mouse melanomaNot specifiedPotentiated anti-PD-1 immune checkpoint inhibition and antitumor effect.[6]
XAV939 HepG2 hepatocellular carcinoma xenograftsIntra-tumoral injectionsSignificantly inhibited tumor growth (P < 0.05).[1][7]
WXL-8 HepG2 hepatocellular carcinoma xenograftsIntra-tumoral injectionsSignificantly inhibited tumor growth (P < 0.05).[1][7]
G007-LK COLO320DM and HCT-15 colorectal cancer xenograftsNot specifiedIn combination with PI3K/EGFR inhibitors, efficiently reduced tumor growth without affecting body weight at the highest doses.[3]
Azaspirane OPM1 multiple myeloma SCID mouse model50 mg/kg per day for 6 daysSignificant reduction in tumor growth.[8]

Experimental Protocols

A generalized experimental protocol for assessing the in vivo efficacy of a novel tankyrase inhibitor, such as this compound, in a xenograft mouse model is outlined below. This protocol is based on methodologies reported for other tankyrase inhibitors.[1][3][6][8]

1. Cell Culture and Xenograft Implantation:

  • Human cancer cell lines with activated Wnt/β-catenin signaling (e.g., COLO 320DM, HepG2) are cultured under standard conditions.

  • A specified number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

2. Animal Grouping and Treatment:

  • Mice are randomly assigned to control and treatment groups.

  • The test compound (e.g., this compound) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or intra-tumoral injection).

  • The dosing regimen (dose and frequency) is determined based on prior in vitro potency and tolerability studies.

  • The control group receives the vehicle used to dissolve the test compound.

3. Efficacy Assessment:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (length x width²)/2.

  • Body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blotting to assess target engagement).

4. Statistical Analysis:

  • Tumor growth inhibition is calculated and statistical significance between treatment and control groups is determined using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizing Key Processes

To better understand the experimental and biological context, the following diagrams illustrate a typical in vivo efficacy workflow and the targeted signaling pathway.

G cluster_preclinical Preclinical In Vivo Efficacy Workflow cell_culture 1. Cell Culture (e.g., COLO 320DM) implantation 2. Xenograft Implantation (Subcutaneous injection in mice) cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size implantation->tumor_growth randomization 4. Randomization of Mice into Groups tumor_growth->randomization treatment 5. Treatment Administration (Vehicle vs. This compound) randomization->treatment monitoring 6. Monitoring (Tumor Volume, Body Weight) treatment->monitoring analysis 7. Endpoint Analysis (Tumor Weight, Biomarkers) monitoring->analysis

Caption: A generalized workflow for evaluating the in vivo efficacy of a test compound in a xenograft mouse model.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP LRP5/6 Co-receptor LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to nucleus and binds TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Tankyrase Tankyrase (TNKS1/2) Axin Axin Tankyrase->Axin PARsylates, leading to degradation Inhibitor This compound (Hypothesized) Inhibitor->Tankyrase Inhibits Axin->DestructionComplex Stabilizes

Caption: The Wnt/β-catenin signaling pathway and the proposed mechanism of action for a tankyrase inhibitor.

Conclusion

While direct in vivo efficacy data for this compound is not yet available, the information on known tankyrase inhibitors provides a solid foundation for comparison. The established antitumor effects of compounds like OM-153, XAV939, and WXL-8 in various cancer models highlight the therapeutic potential of targeting the Wnt/β-catenin pathway. Future preclinical studies on this compound should aim to generate similar datasets to facilitate a direct and comprehensive comparison of its efficacy and therapeutic window against these established benchmarks. Key considerations will be its oral bioavailability, potency in relevant cancer models, and its safety profile, particularly concerning on-target intestinal toxicity, which has been a challenge for some tankyrase inhibitors.[5][6]

References

"cross-reactivity profiling of 8-Thia-2-azaspiro[4.5]decan-3-one based compounds"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-thia-2-azaspiro[4.5]decan-3-one scaffold and its bioisosteres represent a versatile class of compounds with demonstrated activity across a range of biological targets. Understanding the cross-reactivity profile of these molecules is paramount in drug development to ensure target specificity and minimize off-target effects. This guide provides a comparative overview of the selectivity of various azaspiro[4.5]decane-based compounds, supported by experimental data and detailed protocols for assessing cross-reactivity. While specific cross-reactivity data for this compound derivatives are not extensively available in public literature, analysis of closely related azaspiro[4.5]decane analogs provides valuable insights into the potential selectivity of this compound class.

Cross-Reactivity Data Summary

The following table summarizes the in vitro potency and selectivity of representative azaspiro[4.5]decane-based compounds against their primary targets and related off-targets. This data highlights the potential for achieving high selectivity with this scaffold.

Compound ClassPrimary Target(s)Off-Target(s)IC50 / Ki (nM)Fold Selectivity
2,8-Diazaspiro[4.5]decan-1-one Derivative (Compound 48) [1]TYK2JAK16-
JAK237>23 vs. JAK2
JAK3>1000>167 vs. TYK2
1-Oxa-8-azaspiro[4.5]decane Derivative (Compound 17) [2]Muscarinic M1 ReceptorMuscarinic M2 Receptor(Affinity)Not Selective
1-Oxa-8-azaspiro[4.5]decane Derivative (Compound 29) [2]Muscarinic M1 ReceptorMuscarinic M2 Receptor(Preferential Affinity)Selective (Qualitative)
1-Thia-4-azaspiro[4.5]decan-3-one Derivative (Compound 8n) [3]Human Coronavirus 229EInfluenza VirusEC50 = 5.5 µMInactive against Influenza

Experimental Protocols

Accurate assessment of cross-reactivity is dependent on robust and well-defined experimental methodologies. Below are detailed protocols for two standard assays used to determine compound selectivity.

Radioligand Binding Assay for Receptor Cross-Reactivity

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand (e.g., [³H]-ligand)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Preparation: Prepare serial dilutions of the test compound. The radioligand is diluted in assay buffer to a concentration typically at or below its Kd value.[4][5]

  • Incubation: In a 96-well plate, add the cell membranes, the radiolabeled ligand, and the test compound. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.[3][6]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. The filters are then washed with ice-cold assay buffer.[3][6]

  • Quantification: The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters is then measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Enzyme Inhibition Assay for Kinase Cross-Reactivity

This assay measures the ability of a test compound to inhibit the activity of a target enzyme, such as a protein kinase.

Materials:

  • Purified kinase

  • Kinase substrate (peptide or protein)

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP)

  • Test compounds

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, with 10 mM MgCl₂ and 1 mM DTT)

  • Phosphocellulose paper or other capture method

  • Phosphorimager or scintillation counter

Protocol:

  • Preparation: Prepare serial dilutions of the test compound.

  • Reaction Mixture: In a reaction tube or well, combine the purified kinase, its substrate, and the test compound in the assay buffer.

  • Initiation: Start the reaction by adding ATP. The concentration of ATP is typically close to its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.[7]

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period.

  • Termination and Detection: Stop the reaction (e.g., by adding a stop solution like phosphoric acid). Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate. Wash the paper to remove unincorporated radiolabeled ATP.

  • Quantification: The amount of incorporated radiolabel is quantified using a phosphorimager or scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the data are fitted to a dose-response curve to determine the IC50 value.[7][8]

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in cross-reactivity profiling and the biological context of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Test Compound Serial Dilution incubation Incubation of Components prep_compound->incubation prep_target Prepare Target (Receptor/Enzyme) prep_target->incubation prep_ligand Prepare Labeled Ligand/Substrate prep_ligand->incubation separation Separation of Bound/Free or Product incubation->separation detection Detection of Signal (e.g., Radioactivity) separation->detection ic50 IC50 Determination detection->ic50 ki Ki Calculation (for binding) ic50->ki selectivity Selectivity Assessment ic50->selectivity

Caption: A generalized workflow for in vitro cross-reactivity profiling.

JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK (e.g., TYK2, JAK1) receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor Azaspirodecane Inhibitor (e.g., Compound 48) inhibitor->jak Inhibition

Caption: The JAK-STAT signaling pathway, a target for azaspirodecane-based inhibitors.[1]

Conclusion

The azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, capable of yielding compounds with high potency and selectivity for a variety of biological targets. As demonstrated by the data on related analogs, careful structural modification can lead to compounds with desirable cross-reactivity profiles, such as dual inhibitors with selectivity over related family members or compounds with high specificity for a single target. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of new this compound based compounds to fully characterize their selectivity and potential as therapeutic agents.

References

A Comparative Guide to the Metabolic Stability of Thia-Azaspiro vs. Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites. Spirocyclic scaffolds have emerged as a valuable strategy to enhance the three-dimensionality and rigidity of drug candidates, often leading to improved metabolic profiles. This guide provides a comparative overview of the metabolic stability of two important classes of spiro-heterocycles: thia-azaspiro and diazaspiro compounds, supported by experimental context and methodologies.

Introduction to Spirocycles and Metabolic Stability

Spirocycles are bicyclic compounds where the two rings are connected by a single common atom. This unique structural feature imparts conformational rigidity, which can shield metabolically susceptible sites from enzymatic degradation. The introduction of heteroatoms such as nitrogen and sulfur into these scaffolds gives rise to diverse classes of compounds with a wide range of physicochemical and pharmacological properties. Generally, heteroatom-substituted spiro[3.3]heptanes exhibit higher aqueous solubility and a trend towards greater metabolic stability compared to their cyclohexane analogues.[1]

Diazaspiro compounds, containing two nitrogen atoms in the spirocyclic core, have been more extensively studied and are often employed as bioisosteres of common motifs like piperazine. This substitution can lead to improved pharmacokinetic properties.[2] Thia-azaspiro compounds, which incorporate both a sulfur and a nitrogen atom, are a less explored class of heterocycles. While direct comparative metabolic stability data between thia-azaspiro and diazaspiro compounds is limited in publicly available literature, we can infer potential metabolic characteristics based on the known metabolism of sulfur- and nitrogen-containing heterocycles.

Comparative Metabolic Stability: An Overview

While head-to-head experimental data is scarce, general principles of drug metabolism allow for an informed comparison. Azaspirocycles, as a broad class, are recognized for conferring improved metabolic stability compared to their six-membered ring counterparts like piperazines and morpholines.[2]

Diazaspiro Compounds:

The presence of two nitrogen atoms in the diazaspiro core offers several potential advantages for metabolic stability. The rigid spirocyclic framework can sterically hinder the approach of metabolizing enzymes, such as cytochrome P450s (CYPs), to otherwise susceptible N-alkyl groups. N-dealkylation is a common metabolic pathway for many nitrogen-containing drugs, and locking the nitrogen atoms within a rigid spirocycle can significantly reduce the rate of this metabolic transformation.

Thia-Azaspiro Compounds:

The metabolic fate of thia-azaspiro compounds is likely to be influenced by the presence of both sulfur and nitrogen atoms. Sulfur-containing heterocycles can undergo several metabolic transformations, including S-oxidation to form sulfoxides and sulfones, which can alter the polarity and clearance of the compound. The nitrogen atom in the ring can be susceptible to oxidation and N-dealkylation, similar to diazaspiro compounds. The interplay between these two heteroatoms and their positions within the spirocyclic scaffold would ultimately determine the overall metabolic stability. It is hypothesized that the electron-withdrawing nature of a sulfur atom could influence the metabolic susceptibility of the adjacent nitrogen atom, though further studies are required to confirm this.

Quantitative Data on Metabolic Stability

Compound ClassDerivativeMetabolic Half-life (t1/2) in minutes
Azaspiro[3.3]heptane 2-azaspiro[3.3]heptane derivative31
Azaspiro[3.3]heptane 1-azaspiro[3.3]heptane derivative52

This table is illustrative of the impact of isomeric changes on metabolic stability within a class of spirocycles and is based on data for specific derivatives. Direct comparison with thia-azaspiro compounds requires further experimental investigation.

Experimental Protocols for Assessing Metabolic Stability

A standard and widely used in vitro method to evaluate the metabolic stability of compounds is the liver microsomal stability assay . This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

1. Materials and Reagents:

  • Test compounds and positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well incubation plates and collection plates

2. Experimental Procedure:

  • Preparation of Incubation Mixtures: Prepare a solution of the test compound in phosphate buffer. In a 96-well plate, add the test compound solution and pre-warmed human liver microsomes.

  • Initiation of Metabolic Reaction: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

3. Data Analysis:

  • Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.

  • Calculation of Half-Life (t1/2): Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life: t1/2 = 0.693 / -k.

  • Calculation of Intrinsic Clearance (Clint): The intrinsic clearance, which represents the maximal ability of the liver to metabolize a drug, can be calculated using the following equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration)

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the potential biological context of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock D Mix Compound & Microsomes A->D B Human Liver Microsomes B->D C NADPH System F Initiate with NADPH C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C F->G H Quench Reaction at Time Points G->H I Protein Precipitation H->I J Centrifugation I->J K LC-MS/MS Analysis J->K L Data Analysis (t1/2, CLint) K->L

Caption: A generalized workflow for an in vitro microsomal stability assay.

signaling_pathway receptor Receptor effector1 Effector Protein 1 receptor->effector1 Activates spiro_compound Spirocyclic Compound (e.g., Thia-azaspiro/Diazaspiro) spiro_compound->receptor Binds/Modulates second_messenger Second Messenger effector1->second_messenger Generates kinase_cascade Kinase Cascade second_messenger->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates cellular_response Cellular Response transcription_factor->cellular_response Regulates Gene Expression

Caption: A hypothetical signaling pathway modulated by a spirocyclic compound.

Conclusion

References

No Biological Activity Data Available for 8-Thia-2-azaspiro[4.5]decan-3-one to Validate as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed no information on the biological activity or designated target of 8-Thia-2-azaspiro[4.5]decan-3-one. This absence of data precludes its validation as a novel chemical probe and the creation of a comparative guide as requested.

For a compound to be validated as a chemical probe, extensive experimental data is required to demonstrate its potency, selectivity, and mechanism of action against a specific biological target. This information is essential for researchers to confidently use the probe in their experiments. Unfortunately, no such data appears to exist for this compound.

While the core structure of a spiro-lactam is present in various biologically active molecules, the specific substitution pattern of this compound does not correspond to any characterized chemical probe in the searched resources.

Related Spiro Compounds with Known Activities

Searches did identify related but structurally distinct spiro compounds with documented biological activities. These include:

  • 1-Thia-4-azaspiro[4.5]decan-3-one derivatives: Certain derivatives of this isomeric scaffold have been investigated for their potential as anticancer and antimicrobial agents.

  • 2,8-Diazaspiro[4.5]decane derivatives: These compounds have been explored as antagonists for the glycoprotein IIb-IIIa receptor and as inhibitors of RIPK1 kinase, indicating their potential in cardiovascular and inflammatory diseases, respectively.[1][2]

  • 2-Azaspiro[4.5]decan-3-one: This compound is primarily documented as a known impurity in the manufacturing of the drug Gabapentin.

The existence of biological activity in these related scaffolds suggests that the broader family of azaspiro[4.5]decane derivatives is of interest in medicinal chemistry. However, without specific experimental data for this compound, any discussion of its potential as a chemical probe would be purely speculative.

Conclusion

The validation of a novel chemical probe is a rigorous, data-driven process. As there is currently no public data on the biological target or activity of this compound, it is not possible to:

  • Summarize quantitative data into comparative tables.

  • Provide detailed experimental protocols for its validation.

  • Create diagrams of signaling pathways or experimental workflows in which it is involved.

Further research, including synthesis and comprehensive biological screening of this compound, would be required to determine if it has utility as a chemical probe for a specific biological target. Until such data becomes available, a comparison guide cannot be developed.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and patent databases reveals a notable absence of published kinase assay data for the specific scaffold, 8-Thia-2-azaspiro[4.5]decan-3-one. Consequently, a direct head-to-head comparison of its performance against related structures in kinase inhibition is not currently feasible. However, significant research has been conducted on structurally similar spirocyclic scaffolds, particularly 2,8-diazaspiro[4.5]decan-1-one derivatives, yielding valuable insights into their potential as kinase inhibitors. This guide presents a detailed analysis of the available data on these related scaffolds, providing a framework for understanding their structure-activity relationships and potential therapeutic applications.

I. Comparative Analysis of Spirocyclic Scaffolds in Kinase Inhibition

While data for the target molecule is unavailable, research on the closely related 2,8-diazaspiro[4.5]decan-1-one scaffold has demonstrated potent inhibitory activity against key kinases in inflammatory and cell-death signaling pathways. This section summarizes the quantitative data for derivatives of this scaffold, offering a valuable point of reference for future studies on related structures.

Table 1: Kinase Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
Compound IDTarget Kinase(s)IC50 (nM)Assay TypeReference
Compound 48 TYK26Biochemical[1]
JAK137Biochemical[1]
JAK2>851Biochemical[1]
JAK3>10000Biochemical[1]
Compound 41 RIPK192Biochemical[2][3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold can be potent and selective kinase inhibitors. For instance, Compound 48 exhibits high potency for TYK2 and JAK1, with significant selectivity over other Janus kinases (JAKs). This selectivity is a critical attribute for developing targeted therapies with reduced off-target effects. Similarly, Compound 41 shows promising inhibitory activity against RIPK1, a key regulator of necroptosis.

II. Experimental Protocols for Kinase Assays

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies employed in the cited kinase assays.

A. TYK2/JAK1 Kinase Inhibition Assay

The inhibitory activity of compounds against TYK2 and JAK1 is typically determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

Experimental Workflow:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare kinase, substrate, ATP, and test compound solutions plate Dispense reagents into a 384-well plate reagents->plate incubation Incubate at room temperature to allow for phosphorylation plate->incubation stop_reagent Add stop reagent to terminate the reaction incubation->stop_reagent detection Measure the signal (e.g., fluorescence, luminescence) stop_reagent->detection ic50 Calculate IC50 values from dose-response curves detection->ic50

Figure 1. A generalized workflow for an in vitro kinase inhibition assay.

Key Steps:

  • Reagent Preparation: The kinase enzyme (e.g., recombinant human TYK2 or JAK1), a specific peptide substrate, and adenosine triphosphate (ATP) are prepared in an appropriate assay buffer. Test compounds are serially diluted to various concentrations.

  • Reaction Initiation: The kinase, substrate, and test compound are mixed in the wells of a microplate. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated for a defined period at a specific temperature to allow the kinase to phosphorylate the substrate.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often achieved using methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or by detecting the amount of ADP produced using a coupled enzyme system.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

III. Signaling Pathways

The kinases targeted by the 2,8-diazaspiro[4.5]decan-1-one scaffold are integral components of crucial cellular signaling pathways.

A. JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (including TYK2 and JAK1) plays a critical role in cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Inhibition of TYK2 and JAK1 can modulate the inflammatory response mediated by this pathway.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK (TYK2/JAK1) receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT (Dimer) stat->stat_p Dimerization nucleus Nucleus stat_p->nucleus Translocation gene Gene Expression nucleus->gene Regulation

Figure 2. Simplified diagram of the JAK-STAT signaling pathway.

IV. Conclusion

While the primary focus of this guide, a head-to-head comparison involving this compound, could not be realized due to a lack of available data, the analysis of the structurally related 2,8-diazaspiro[4.5]decan-1-one scaffold provides valuable insights for researchers in the field of kinase inhibitor discovery. The potent and selective inhibition of key kinases like TYK2, JAK1, and RIPK1 by derivatives of this related scaffold highlights the potential of spirocyclic structures as a promising class of therapeutic agents. Further research into the synthesis and biological evaluation of this compound and other novel spirocyclic compounds is warranted to explore their full therapeutic potential.

References

Comparative Analysis of Bioactive 8-Thia-2-azaspiro[4.5]decan-3-one Derivatives: A Focus on Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-Thia-2-azaspiro[4.5]decan-3-one scaffold has emerged as a promising framework in medicinal chemistry, yielding derivatives with a range of biological activities. This guide provides a comparative analysis of the confirmed mechanisms of action for specific derivatives of this class and related azaspiro compounds, supported by experimental data. We will focus on two key inhibitory pathways: dual epidermal growth factor receptor (EGFR)/BRAFV600E inhibition and dual tyrosine kinase 2 (TYK2)/Janus kinase 1 (JAK1) inhibition.

Section 1: Dual EGFR/BRAFV600E Inhibition

Certain derivatives of the closely related 1-thia-4-azaspiro[4.5]decan-3-one scaffold have been identified as potent dual inhibitors of EGFR and the BRAFV600E mutant, key kinases in cancer cell proliferation and survival. These compounds represent a promising strategy for overcoming resistance to single-target therapies.

Comparative Performance Data

The inhibitory activity of these spirocyclic compounds is compared with Erlotinib, a well-established EGFR inhibitor.

CompoundTargetIC50 (nM)Cell Line
Compound 6b (1-Thia-4-azaspiro derivative) EGFR84Not Specified
Compound 7b (1-Thia-4-azaspiro derivative) EGFR78Not Specified
Compound 6b (1-Thia-4-azaspiro derivative) BRAFV600E108Not Specified
Compound 7b (1-Thia-4-azaspiro derivative) BRAFV600E96Not Specified
Erlotinib EGFR2Cell-free assay[1]
Erlotinib EGFR20HNS cells[1]
Signaling Pathway

The EGFR and BRAF signaling pathways are central to cell growth and proliferation. The diagram below illustrates the points of inhibition by the bioactive spiro derivatives.

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Spiro_Derivative_EGFR Spiro Derivative Spiro_Derivative_EGFR->EGFR Spiro_Derivative_BRAF Spiro Derivative Spiro_Derivative_BRAF->BRAF JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK1 JAK1 Receptor->JAK1 STAT STAT TYK2->STAT JAK1->STAT pSTAT pSTAT STAT->pSTAT Gene_Transcription Gene_Transcription pSTAT->Gene_Transcription Spiro_Derivative Spiro Derivative Spiro_Derivative->TYK2 Spiro_Derivative->JAK1 Experimental_Workflow Compound_Synthesis Compound Synthesis Kinase_Assay Biochemical Kinase Assay (e.g., HTRF, ADP-Glo) Compound_Synthesis->Kinase_Assay Cell_Proliferation_Assay Cell-Based Assay (MTT Assay) Kinase_Assay->Cell_Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Proliferation_Assay->Apoptosis_Assay Data_Analysis Data Analysis (IC50 Determination) Apoptosis_Assay->Data_Analysis

References

Safety Operating Guide

Proper Disposal of 8-Thia-2-azaspiro[4.5]decan-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling for Disposal

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of 8-Thia-2-azaspiro[4.5]decan-3-one, like most laboratory chemicals, is regulated and must not be discarded in regular trash or poured down the drain.[1][2] The following steps outline the required procedure for its proper disposal:

  • Waste Identification and Classification : Treat this compound as a hazardous waste.[3] Do not mix it with other waste streams unless compatibility has been verified. Based on data for similar compounds, it may be harmful if swallowed and cause skin, eye, or respiratory irritation.[4][5][6]

  • Container Selection and Management :

    • Use a designated, leak-proof container that is compatible with the chemical.[7][8] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

    • The container must have a secure, screw-on cap to prevent leaks.[7] Corks or parafilm are not acceptable closures.[7]

    • Ensure the container is clean and dry before adding the waste.

    • Keep the waste container closed except when adding waste.[7][8]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste".[1][8]

    • The label must include the full chemical name: "this compound". Abbreviations or chemical formulas are not permitted.[1][8]

    • Indicate the quantity of the waste.[1]

    • Include the date of waste generation, the laboratory or room number, and the name and contact information of the principal investigator.[1]

  • Storage :

    • Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.[7]

    • This area should be secure and away from general laboratory traffic.

    • Utilize secondary containment, such as a lab tray or bin, to capture any potential leaks.[3][7] The secondary container should be capable of holding 110% of the volume of the primary container.[7]

    • Segregate the waste from incompatible materials, such as strong acids, bases, or oxidizers.[3][8]

  • Disposal Request and Collection :

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection of the hazardous waste.[1]

    • Complete any required hazardous waste disposal forms, providing accurate information about the waste.[1]

    • Do not exceed the accumulation time or quantity limits for hazardous waste storage as specified by your institution and local regulations.[7]

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, absorbent paper, or pipette tips, should be considered chemically contaminated solid waste.[7] These materials should be double-bagged in clear plastic bags, sealed, and labeled as hazardous waste with a list of the chemical constituents.[7]

Empty containers that held this compound must be triple-rinsed with a suitable solvent.[3][8] The rinsate must be collected and disposed of as hazardous waste.[3][8] After triple-rinsing, the container can typically be disposed of as regular trash, but it is essential to deface any chemical labels first.[3]

Hazard Profile Summary

The following table summarizes the potential hazards associated with azaspiro compounds, which may be applicable to this compound. This information is aggregated from GHS classifications of similar structures.

Hazard ClassGHS Hazard Statement CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[4][6]
Skin Corrosion/IrritationH315Causes skin irritation[4][5]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[4][5]
Specific Target Organ ToxicityH335May cause respiratory irritation[4][5]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Identify Waste (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select & Prepare Compatible Waste Container B->C D Label Container Correctly 'Hazardous Waste' & Chemical Name C->D E Transfer Waste to Container in Ventilated Area D->E F Securely Cap & Store in Designated Area with Secondary Containment E->F G Complete Hazardous Waste Disposal Form F->G H Contact EHS for Pickup G->H I End: Waste Collected by EHS H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 8-Thia-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for handling 8-Thia-2-azaspiro[4.5]decan-3-one. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with the utmost care, assuming it is hazardous. The following guidelines are based on general best practices for handling novel chemical entities in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Given the unknown nature of this compound, a comprehensive approach to personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, and eye contact.

Protection Type Required PPE Specifications
Eye and Face Protection Safety Goggles and Face ShieldGoggles should be chemical splash-proof and meet ANSI Z87.1 standards. A face shield should be worn over goggles when handling significant quantities or when there is a risk of splashing.[1][2]
Skin Protection Chemical-Resistant GlovesDouble-gloving with nitrile or neoprene gloves is recommended. Gloves must be inspected before use and changed immediately if contaminated.[1][3]
Laboratory CoatA flame-resistant lab coat that is fully buttoned is required.[1][2]
Respiratory Protection NIOSH-Approved RespiratorUse a respirator with appropriate cartridges for organic vapors and particulates, especially when handling the compound as a powder or when aerosolization is possible.[4]
Foot Protection Closed-Toe ShoesShoes must fully cover the feet; no sandals or perforated shoes are allowed.[1][2]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work exclusively in a certified chemical fume hood with adequate ventilation.
  • Ensure that a safety shower and eyewash station are readily accessible.
  • Prepare all necessary equipment and reagents before handling the compound.
  • Designate a specific area within the fume hood for handling the compound to contain any potential spills.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.
  • Wear closed-toe shoes.
  • Put on the first pair of nitrile gloves.
  • Put on the second pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.
  • Wear safety goggles.
  • If required by your risk assessment, don a respirator.
  • Finally, wear a face shield.

3. Compound Handling:

  • Carefully weigh the desired amount of this compound in the fume hood.
  • If the compound is a solid, avoid creating dust.
  • When dissolving the compound, add the solvent slowly to prevent splashing.
  • Keep all containers with the compound tightly sealed when not in use.

4. Post-Handling and Decontamination:

  • Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent and then soap and water.
  • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
  • Dispose of all contaminated disposable PPE as hazardous waste.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste containing this compound, including contaminated consumables and excess material, must be treated as hazardous waste.

Waste Type Disposal Container Disposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant containerCollect all contaminated solid waste, such as gloves, weighing paper, and pipette tips, in a designated hazardous waste container.
Liquid Waste Labeled, sealed, and chemically compatible containerCollect all liquid waste containing the compound in a designated hazardous waste container. Do not mix with incompatible waste streams.
Sharps Waste Labeled, puncture-proof sharps containerDispose of any contaminated needles or other sharps in a designated sharps container.

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Preparation and Engineering Controls Don_PPE Don Personal Protective Equipment Prep->Don_PPE Proceed Handle Compound Handling Don_PPE->Handle Proceed Decon Decontamination Handle->Decon Proceed Dispose Waste Disposal Decon->Dispose Proceed Remove_PPE Remove PPE Dispose->Remove_PPE Proceed Wash Wash Hands Remove_PPE->Wash Complete

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Thia-2-azaspiro[4.5]decan-3-one
Reactant of Route 2
8-Thia-2-azaspiro[4.5]decan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.